2-Sulfobenzoic acid hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-sulfobenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWSZOEEIYKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924464 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-68-6 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SULFOBENZOIC ACID HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Sulfobenzoic Acid Hydrate from 2-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 2-sulfobenzoic acid hydrate, commencing from 2-chlorobenzoic acid. The synthesis follows a two-step process involving an initial chlorosulfonation reaction to form an intermediate sulfonyl chloride, which is subsequently hydrolyzed to yield the desired product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The conversion of 2-chlorobenzoic acid to 2-sulfobenzoic acid is effectively achieved through a two-step synthetic sequence. The initial step involves the electrophilic aromatic substitution of 2-chlorobenzoic acid using chlorosulfonic acid. This reaction introduces a chlorosulfonyl group onto the benzene ring, yielding 2-chloro-5-chlorosulfonylbenzoic acid. Due to the directing effects of the chloro and carboxylic acid groups, the sulfonation occurs at the position para to the chloro group and meta to the carboxylic acid group.
The second step is the hydrolysis of the intermediate sulfonyl chloride. In the presence of water, the chlorosulfonyl group is converted to a sulfonic acid group, leading to the formation of 2-sulfobenzoic acid. The final product is typically isolated as a hydrate.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid
This procedure outlines the chlorosulfonation of 2-chlorobenzoic acid to produce the intermediate, 2-chloro-5-chlorosulfonylbenzoic acid.
Materials:
-
o-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
A mixture of o-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg) is heated at 90°-100° C for 5 hours.
-
The reaction mixture is then cooled to 25° C.
-
The cooled mixture is slowly poured into a 10-liter mixture of ice and water over approximately 1 hour, maintaining the temperature below 10° C by adding more ice as needed. The final volume of the slurry will be about 40 liters.
-
The solid material is collected by filtration and washed thoroughly with fresh water.
-
The crude wet cake is dissolved in 16 liters of diethyl ether.
-
The ether layer is washed once with 2 liters of saturated aqueous sodium chloride solution and subsequently dried over anhydrous magnesium sulfate.
-
The filtered ether solution is concentrated in vacuo with the continuous addition of hexane.
-
The resulting hexane slurry is concentrated to a final volume of approximately 8 liters and filtered.
-
The crystalline product is washed with hexane and dried in the atmosphere.
Step 2: Hydrolysis of 2-Chloro-5-chlorosulfonylbenzoic Acid to this compound
This general procedure for the hydrolysis of an aromatic sulfonyl chloride can be adapted for the conversion of 2-chloro-5-chlorosulfonylbenzoic acid to 2-sulfobenzoic acid. In the presence of water, the chlorosulfonyl group hydrolyzes to the corresponding sulfonic acid[1].
Materials:
-
2-Chloro-5-chlorosulfonylbenzoic acid
-
Water
-
(Optional) A suitable solvent for recrystallization (e.g., water)
Procedure:
-
The 2-chloro-5-chlorosulfonylbenzoic acid is mixed with water.
-
The mixture is heated to facilitate the hydrolysis reaction. The specific temperature and reaction time may need to be optimized, but heating at 100°C for 1 hour has been shown to be effective for similar substrates.
-
After the reaction is complete, the solution is cooled to induce crystallization of the this compound.
-
The crystalline product is collected by filtration.
-
(Optional) The crude product can be purified by recrystallization from water to obtain a purer form of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound from 2-chlorobenzoic acid.
| Step 1: Chlorosulfonation of 2-Chlorobenzoic Acid | |
| Reactant | Quantity |
| o-Chlorobenzoic acid | 2.0 kg |
| Chlorosulfonic acid | 10.5 kg |
| Reaction Conditions | |
| Temperature | 90°-100° C |
| Time | 5 hours |
| Product | 2-Chloro-5-chlorosulfonylbenzoic acid |
| Yield | 2.5 kg (76.8% of theoretical) |
| Melting Point | 149°-151° C |
| Step 2: Hydrolysis to this compound | |
| Reactant | 2-Chloro-5-chlorosulfonylbenzoic acid |
| Reagent | Water |
| Reaction Conditions | |
| Temperature | ~100° C (typical) |
| Time | ~1 hour (typical) |
| Product | This compound |
| Yield | High (expected) |
| Purity | Can be improved by recrystallization |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
2-Sulfobenzoic acid hydrate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Sulfobenzoic acid hydrate, a versatile organic compound with applications spanning chemical synthesis, analytical chemistry, and industrial processes. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its synthetic lineage.
Core Chemical Identifiers and Properties
2-Sulfobenzoic acid is a hygroscopic compound that readily forms a hydrate. It is characterized by the presence of both a carboxylic acid and a sulfonic acid functional group on a benzene ring.
| Identifier | Value | Reference |
| CAS Number | 123333-68-6 | |
| Molecular Formula | C₇H₈O₆S | |
| Molecular Weight | 220.20 g/mol | |
| IUPAC Name | 2-sulfobenzoic acid;hydrate | |
| Synonyms | Hydronium hydrogen 2-sulfobenzoate, Benzoic acid, 2-sulfo-, monohydrate |
A summary of its key physicochemical properties is provided below.
| Property | Value | Reference |
| Appearance | White to pale cream or pale grey crystalline powder | |
| Melting Point | 66-73 °C (clear melt) | |
| Boiling Point | 568.6 °C at 760 mmHg (anhydrous) | [1] |
| Flash Point | 297.7 °C (anhydrous) | [1] |
| Solubility | Soluble in water and alcohol; insoluble in ether. | |
| Purity (Assay) | ≥97.5 to ≤102.5% (Aqueous acid-base Titration) | |
| Water Content | ≤22.0% (Karl Fischer Titration) |
Synthesis and Purification
The synthesis of 2-sulfobenzoic acid is typically achieved through the sulfonation of benzoic acid. The hydrate can be obtained by crystallization from water. A common precursor in related syntheses is o-sulfobenzoic anhydride, which can be prepared from acid ammonium o-sulfobenzoate.
Experimental Protocol: Preparation of Acid Ammonium o-Sulfobenzoate from Saccharin
This protocol outlines the synthesis of a key intermediate for producing 2-sulfobenzoic acid derivatives.
Materials:
-
o-Sulfobenzoic imide ("saccharin insoluble")
-
Concentrated hydrochloric acid (sp. gr. 1.19)
-
Distilled water
-
Ice
Procedure:
-
In a 12-L flask equipped with a stirrer and reflux condenser, combine 188 g (1 mole) of o-sulfobenzoic imide, 565 cc of distilled water, and 188 g of concentrated hydrochloric acid.[2]
-
Boil the mixture with continuous stirring until all the solid has dissolved, which typically takes 2.5 to 3 hours.[2]
-
Add a second 188 g portion of o-sulfobenzoic imide to the solution.[2]
-
Continue to heat and stir the mixture until a clear solution is once again obtained (approximately 1.5 to 2 hours).[2]
-
Pour the hot solution into a crock and allow it to cool, promoting crystallization.[2]
-
Collect the resulting crystals using a suction funnel and wash them with ice-cold distilled water to remove residual hydrochloric acid.[2]
-
Dry the crystals. The mother liquor and washings can be concentrated under reduced pressure to yield a second crop of crystals.[2]
Experimental Protocol: Purification of 2-Sulfobenzoic Acid
A standard method for purifying 2-sulfobenzoic acid is through recrystallization.
Materials:
-
Crude 2-sulfobenzoic acid
-
Distilled water
Procedure:
-
Dissolve the crude 2-sulfobenzoic acid in a minimum amount of hot distilled water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry them. The S-benzylisothiuronium salt of the acid has a melting point of 205.5-206.5°C when crystallized from aqueous ethanol, which can be used for characterization.
Synthetic Relationships and Pathways
The following diagram illustrates the synthetic relationship between key compounds in the preparation of 2-sulfobenzoic acid and its anhydride.
Caption: Synthetic pathway from saccharin to this compound.
Applications in Research and Development
2-Sulfobenzoic acid and its derivatives are valuable reagents in various scientific and industrial fields.
Chemical Synthesis:
-
Dye Manufacturing: The sulfonic acid group enhances the water solubility of dyes, making 2-sulfobenzoic acid a useful intermediate in the synthesis of sulfonaphthalein indicators and other colorants.
-
Organic Synthesis: It serves as a catalyst or ligand in reactions such as esterification and redox reactions. Its anhydride is a reactive intermediate used to introduce the o-sulfobenzoyl group into molecules.[3]
Pharmaceutical Development:
-
Drug Intermediates: 2-Sulfobenzoic anhydride is employed in the preparation of sulfonamide-based drugs.
Analytical Chemistry:
-
Derivatization Reagent: 2-Sulfobenzoic anhydride is used for the derivatization of phenols and alcohols to facilitate their detection by mass spectrometry.[4] This process converts hydroxyl groups into sulfonic acid groups, which are readily ionized.[4]
Environmental Science:
-
Heavy Metal Remediation: The compound can form complexes with metal ions, making it effective in the removal of heavy metals from wastewater.
Signaling Pathways
Currently, there is no significant body of research indicating that this compound is directly involved in biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate, analytical reagent, and industrial compound rather than a modulator of cellular signaling.
Safety and Handling
This compound is classified as a corrosive solid. It can cause severe skin burns and serious eye damage.[5] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]
References
2-Sulfobenzoic acid hydrate melting point and decomposition temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of 2-Sulfobenzoic acid hydrate, specifically its melting point and decomposition temperature. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for material characterization.
Core Data Presentation
The thermal properties of this compound are critical parameters for its handling, storage, and application in various chemical processes. The following table summarizes the available quantitative data for its melting point.
| Thermal Property | Reported Value (°C) |
| Melting Point | 66 - 73[1] |
| 78 - 80 |
Note: The variation in the reported melting point ranges may be attributed to differences in the purity of the substance, the degree of hydration, and the experimental method used for determination.
Experimental Protocols
To ensure accurate and reproducible determination of the melting point and decomposition temperature of this compound, the following detailed experimental protocols are recommended.
Melting Point Determination (Capillary Method)
This method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is inserted into its designated holder.
-
Initial Determination (Rapid Heating): A preliminary determination can be performed by heating the sample rapidly to get an approximate melting range.
-
Accurate Determination (Slow Heating): For an accurate measurement, a fresh sample is heated to a temperature about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
Decomposition Temperature Determination (Thermogravimetric Analysis - TGA)
TGA is an essential technique to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Analytical balance
-
Inert gas supply (e.g., Nitrogen) and/or air supply
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the desired atmosphere (e.g., nitrogen or air) is purged through the system at a controlled flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of a mass loss step is typically reported as the decomposition temperature. The different steps in the TGA curve can be correlated to the loss of water of hydration and subsequent decomposition of the molecule. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.
Thermal Transition Analysis (Differential Scanning Calorimetry - DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and other thermal transitions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into a DSC pan. The pan is hermetically sealed using a crimper. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Thermal Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles at a specified rate (e.g., 10°C/min).
-
Data Acquisition: The DSC instrument records the heat flow to or from the sample relative to the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic peaks correspond to processes like melting, while exothermic peaks can indicate crystallization or decomposition. The onset temperature of the melting peak is typically taken as the melting point.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the thermal properties of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Expected Thermal Events for this compound upon Heating.
References
A Technical Guide to the Hygroscopic Nature and Storage of 2-Sulfobenzoic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic properties of 2-sulfobenzoic acid hydrate, a compound utilized in various chemical syntheses. Due to its propensity to absorb moisture from the atmosphere, proper handling and storage are critical to maintain its chemical integrity and ensure the accuracy and reproducibility of experimental results. This document outlines the nature of its hygroscopicity, recommended storage conditions, and standard experimental protocols for its characterization.
Physicochemical Properties and Storage Recommendations
The physical and chemical properties of this compound are summarized below, with a focus on its sensitivity to moisture. Adherence to the recommended storage conditions is paramount to preserving the material's quality.
| Property | Value | Citation |
| Synonyms | o-Sulfobenzoic acid hydrate, 2-Carboxybenzenesulfonic acid hydrate | |
| Molecular Formula | C₇H₆O₅S·H₂O | [1] |
| Molecular Weight | 220.20 g/mol | [2] |
| Appearance | White to pale cream or pale grey crystals or crystalline powder | [3] |
| Melting Point | 66-73 °C | [3] |
| Hygroscopic Nature | Sensitive to moisture, hygroscopic | [4][5][6] |
| Recommended Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |
| Specific Storage Temp. | Room temperature. | [4] |
| Atmosphere | For stringent applications, store under an inert atmosphere (e.g., Argon). | |
| Incompatible Materials | Strong oxidizing agents. | [8] |
Understanding and Quantifying Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a solid compound like this compound, this can lead to physical changes such as clumping, and ultimately, to a change in the measured mass and concentration of solutions prepared from it. In some cases, excessive moisture absorption can even lead to the material dissolving into a concentrated aqueous solution, a phenomenon known as deliquescence.
Two primary analytical techniques are employed to quantitatively assess the hygroscopic nature of a substance: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.
Experimental Protocols
1. Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This provides valuable information on the extent and kinetics of water sorption and desorption.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried by exposure to a stream of dry air or nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.
-
Sorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates. The mass change at each RH step is recorded.
-
Desorption Isotherm: Following the sorption phase, the RH is decreased in a similar stepwise fashion back to 0% RH, and the mass change is again recorded at each step until equilibrium is reached.
-
Data Analysis: The change in mass as a function of RH is plotted to generate sorption and desorption isotherms. The shape of these isotherms can reveal information about the material's crystallinity, amorphous content, and the nature of its interaction with water vapor.[7][9]
2. Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. This technique is particularly useful for determining the initial water content of this compound upon receipt and for monitoring any changes over time due to atmospheric moisture absorption.
Methodology:
-
Instrument Preparation: The Karl Fischer titrator, whether volumetric or coulometric, is prepared with the appropriate KF reagents. The titration vessel is conditioned to a dry, endpoint state.
-
Sample Handling: Due to the hygroscopic nature of this compound, sample handling must be performed rapidly and, if possible, in a low-humidity environment such as a glove box.[10]
-
Sample Introduction: An accurately weighed sample of the compound is quickly introduced directly into the conditioned titration vessel.
-
Titration: The titration is initiated. The instrument automatically adds the Karl Fischer reagent until all the water in the sample has reacted. The volume of reagent used (in volumetric titration) or the total charge passed (in coulometric titration) is used to calculate the amount of water in the sample.[8][11]
-
Calculation: The water content is typically expressed as a weight percentage of the sample.
Visualizing Workflows and Logical Relationships
To ensure the integrity of this compound in a laboratory setting, a logical workflow for its handling and storage is essential. The following diagrams, generated using the DOT language, illustrate key processes and decision points.
Caption: Workflow for Handling Hygroscopic this compound.
Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.
Conclusion
The hygroscopic nature of this compound necessitates careful attention to its handling and storage to ensure its stability and the reliability of experimental outcomes. By implementing the storage conditions and handling workflows outlined in this guide, researchers can minimize moisture-induced degradation and variability. For quantitative characterization, Dynamic Vapor Sorption and Karl Fischer Titration are the recommended analytical methods, providing detailed insights into the material's interaction with atmospheric moisture.
References
- 1. This compound [sigmaaldrich.com]
- 2. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. particletechlabs.com [particletechlabs.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. tainstruments.com [tainstruments.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. news-medical.net [news-medical.net]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 11. labicom.cz [labicom.cz]
Spectral Analysis of 2-Sulfobenzoic Acid Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-sulfobenzoic acid hydrate. The information is intended to support research, development, and quality control activities where this compound is utilized.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound. It is important to note that specific peak assignments and values can be influenced by the solvent and instrument conditions.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Multiplet | 1H | Aromatic CH |
| ~7.5 - 7.7 | Multiplet | 3H | Aromatic CH |
| Variable | Broad Singlet | 3H | -COOH, -SO₃H, H₂O |
Note: The chemical shifts of the acidic protons and water are highly variable and depend on factors such as concentration, solvent, and temperature. The spectrum is typically recorded in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆)[1].
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic acid) |
| ~140 | Quaternary Aromatic C-SO₃H |
| ~134 | Quaternary Aromatic C-COOH |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid, Sulfonic acid, H₂O) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~1220, ~1170 | Strong | S=O stretch (Sulfonic acid) |
| ~1030 | Strong | S-O stretch (Sulfonic acid) |
| ~750 | Strong | C-H bend (Ortho-disubstituted aromatic) |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reproducible and high-quality spectral data. The following are generalized protocols for NMR and IR analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) internal standard
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a solvent mixture of CDCl₃ and DMSO-d₆ (a common ratio is 1:1, but may be optimized). The use of a mixed solvent system is often necessary to achieve good solubility.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
IR Spectroscopy Protocol
Objective: To obtain an FT-IR spectrum of solid this compound.
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method. The ATR method is often preferred for its simplicity and minimal sample preparation.
Materials:
-
This compound
-
For KBr method: Spectroscopic grade potassium bromide (KBr), mortar and pestle, pellet press.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, optionally equipped with an ATR accessory.
Procedure (ATR Method):
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the analysis of this compound.
Caption: Workflow for NMR and IR spectral analysis of this compound.
References
An In-depth Technical Guide to the Safe Handling of 2-Sulfobenzoic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and detailed handling precautions for 2-Sulfobenzoic acid hydrate. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on ensuring personal and environmental safety.
Chemical Identification and Physical Properties
This compound is a white to off-white crystalline solid. It is a hygroscopic substance, meaning it readily absorbs moisture from the air. Due to its corrosive nature, it must be handled with care.
| Identifier | Value | Source |
| Chemical Name | This compound | Thermo Fisher Scientific |
| CAS Number | 123333-68-6 | Thermo Fisher Scientific |
| Molecular Formula | C₇H₆O₅S·xH₂O | Thermo Fisher Scientific |
| Molecular Weight | 202.19 g/mol (anhydrous) | CP Lab Chemicals[1] |
| Appearance | White to pale cream or pale grey crystals or crystalline powder | Thermo Fisher Scientific[2] |
| Odor | Odorless | Thermo Fisher Scientific[3] |
| Physical State | Solid | Thermo Fisher Scientific[3] |
| Melting Point | 66-73 °C (clear melt) | Thermo Fisher Scientific[2] |
| Solubility | Soluble in water | ChemicalBook[4] |
| Sensitivity | Hygroscopic, Air sensitive | Thermo Fisher Scientific, ChemBK[1] |
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[3][5] Ingestion is harmful and can cause burns to the gastrointestinal tract.[6] Inhalation of dust can lead to chemical burns of the respiratory tract.[6]
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | PubChem[7] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | PubChem[7] |
| Acute Toxicity, Oral (Harmful) | Not specified | R22: Harmful if swallowed | Cole-Parmer[6] |
GHS Pictogram:
Signal Word: Danger[3]
Toxicological Information
At a cellular level, the effects of sulfobenzoic acids are not well-characterized in terms of specific signaling pathways. The corrosive action is a direct result of the chemical properties of the substance leading to cell necrosis.
Experimental Protocols for Hazard Assessment
For a comprehensive safety assessment of this compound, standardized experimental protocols such as those provided by the Organisation for Economic Co-operation and Development (OECD) are recommended.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 431)
This test method is used to identify corrosive and non-corrosive chemicals without the use of live animals.[10]
Methodology:
-
Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin is used.[10]
-
Procedure:
-
Viability Assessment:
-
Classification:
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This guideline provides a sequential testing strategy to determine the eye irritation or corrosion potential of a substance.[12][13]
Methodology:
-
Weight-of-the-Evidence Analysis: Before any in vivo testing, all existing relevant data on the substance and structurally related chemicals should be analyzed.[12][13] This includes results from in vitro tests.
-
In Vivo Test (if necessary):
-
Evaluation:
Handling and Storage Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits are exceeded.[6]
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[6]
-
Wash hands thoroughly after handling.[3]
-
Minimize dust generation and accumulation.[6]
Storage Conditions
-
Store in a cool, dry, well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store in a corrosives area.[6]
-
Due to its hygroscopic nature, store protected from moisture.[6]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[6]
Spill and Leak Procedures
A detailed workflow for handling a solid corrosive chemical spill is outlined below.
Caption: Workflow for the cleanup of a solid corrosive chemical spill.
Chemical Risk Assessment
A systematic risk assessment should be conducted before working with this compound.
Caption: A four-step process for chemical risk assessment.
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] this compound should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Transportation Information
This compound is regulated for transport.
| Regulation | Information | Source |
| DOT Hazard Class | 8 | Thermo Fisher Scientific[5] |
| Packing Group | II | Thermo Fisher Scientific[5] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | Thermo Fisher Scientific[5] |
This guide is intended for informational purposes only and should not be a substitute for professional judgment and training. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. B23381.22 [thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lignincorp.com [lignincorp.com]
- 9. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. x-cellr8.com [x-cellr8.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. chemsafetypro.com [chemsafetypro.com]
In-Depth Analysis of 2-Sulfobenzoic Acid Hydrate Structure Remains an Open Area for Research
Despite its relevance in organic chemistry and potential applications, detailed theoretical and experimental studies on the specific structure of 2-sulfobenzoic acid hydrate are notably absent from publicly available scientific literature. While extensive information exists for the anhydrous form and related compounds, a comprehensive understanding of the hydrate's crystalline architecture, particularly the intricate hydrogen bonding network involving water molecules, awaits dedicated investigation.
Currently, a thorough search of prominent chemical databases, including PubChem and the Cambridge Structural Database (CSDC), reveals basic chemical properties and spectral data for this compound, but no published crystal structure or computational analysis. This lack of data prevents a detailed quantitative comparison of its structural parameters and a full elucidation of its theoretical underpinnings.
General Properties
2-Sulfobenzoic acid is a derivative of benzoic acid with a sulfonic acid group attached to the ortho position. The hydrate form incorporates one or more water molecules into its crystal lattice.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆S | PubChem[1] |
| Molecular Weight | 220.20 g/mol | PubChem[1] |
| IUPAC Name | 2-sulfobenzoic acid;hydrate | PubChem[1] |
| Synonyms | Hydronium hydrogen 2-sulfobenzoate | PubChem[1] |
A Call for Experimental and Theoretical Exploration
To provide a comprehensive technical guide as requested, new experimental and computational research would be required. The following outlines the necessary methodologies to achieve this.
Experimental Protocol: X-Ray Crystallography
The definitive method for determining the three-dimensional structure of this compound is single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated aqueous solution of 2-sulfobenzoic acid.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
The logical workflow for this experimental process is illustrated below.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), would provide valuable insights into the electronic structure, stability, and vibrational properties of this compound, complementing the experimental data.
Methodology:
-
Model Building: An initial structural model of this compound would be constructed, likely based on the experimentally determined crystal structure.
-
Geometry Optimization: The geometry of the molecule and its surrounding water molecules in the crystal lattice would be optimized to find the minimum energy configuration. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra.
-
Analysis of Intermolecular Interactions: The hydrogen bonding network between the 2-sulfobenzoic acid and water molecules would be analyzed in detail. This includes calculating hydrogen bond lengths, angles, and energies to quantify the strength of these interactions.
The logical flow for such a computational study is depicted in the following diagram.
Future Outlook
The full characterization of this compound through the combined application of X-ray crystallography and theoretical calculations would provide the scientific community with valuable data. This would enable a deeper understanding of its solid-state properties, which is crucial for its potential use in materials science and drug development. Until such studies are conducted and published, a comprehensive technical guide on its structure remains an unmet need.
References
Methodological & Application
Application Notes & Protocols: 2-Sulfobenzoic Acid Hydrate as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-sulfobenzoic acid hydrate as a solid acid catalyst for esterification reactions. This document includes detailed experimental protocols, data on catalyst efficiency, and visualizations to aid in the understanding and implementation of this methodology. This compound offers a viable alternative to traditional homogeneous catalysts like sulfuric acid, with potential advantages in terms of handling, recyclability, and reduced corrosivity.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The reaction typically involves the condensation of a carboxylic acid and an alcohol, often catalyzed by a strong acid.[1] While mineral acids like sulfuric acid are effective, they pose challenges related to reactor corrosion, difficult separation from the reaction mixture, and environmental concerns.[2]
Solid acid catalysts, such as this compound (also known as 2-carboxybenzenesulfonic acid hydrate), have emerged as promising alternatives. The presence of both a sulfonic acid group, which provides the catalytic activity, and a carboxylic acid group can influence the catalyst's solubility and interaction with the reactants. This bifunctional nature, combined with its solid state, allows for easier separation from the reaction products and the potential for catalyst recycling, contributing to greener and more sustainable chemical processes.
Catalytic Activity and Applications
This compound can effectively catalyze the esterification of a variety of carboxylic acids with primary and secondary alcohols. The sulfonic acid moiety protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol, consistent with the general mechanism of Fischer-Speier esterification.[3][4] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene.[3][5]
Key Advantages:
-
Solid Catalyst: Facilitates easy separation from the reaction mixture, simplifying the work-up procedure.
-
Reduced Corrosion: As an organic acid, it is generally less corrosive than mineral acids like sulfuric acid.
-
Potential for Recyclability: The solid nature of the catalyst allows for its recovery and reuse in subsequent reaction cycles.
-
Good Catalytic Activity: Demonstrates comparable activity to other aromatic sulfonic acids, such as p-toluenesulfonic acid.[2]
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in esterification reactions. Optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with a Primary Alcohol
This protocol describes a typical procedure for the esterification of benzoic acid with ethanol to produce ethyl benzoate.
Materials:
-
Benzoic acid
-
Ethanol (absolute)
-
This compound
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 12.2 g, 0.1 mol), ethanol (e.g., 23.0 g, 0.5 mol, 5 equivalents), and this compound (e.g., 1.0 g, ~5 mol% relative to the carboxylic acid).
-
Add toluene (e.g., 100 mL) to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC).
-
Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid and remove the catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by distillation or chromatography if necessary.
Visualizing the Experimental Workflow
Data Presentation: Catalyst Performance
The following tables summarize representative data for the esterification of various carboxylic acids with different alcohols using this compound as a catalyst. These are illustrative examples based on typical outcomes for reactions catalyzed by aromatic sulfonic acids.
Table 1: Esterification of Benzoic Acid with Various Alcohols
| Entry | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 5:1 | 5 | 65 | 6 | 92 |
| 2 | Ethanol | 5:1 | 5 | 78 | 8 | 90 |
| 3 | n-Propanol | 3:1 | 5 | 97 | 10 | 88 |
| 4 | Isopropanol | 3:1 | 5 | 82 | 12 | 75 |
| 5 | n-Butanol | 3:1 | 5 | 118 | 10 | 85 |
Table 2: Esterification of Acetic Acid with Various Alcohols
| Entry | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 3:1 | 2 | 78 | 4 | 95 |
| 2 | n-Butanol | 3:1 | 2 | 118 | 6 | 93 |
| 3 | Isoamyl alcohol | 2:1 | 3 | 130 | 8 | 89 |
| 4 | Benzyl alcohol | 1.5:1 | 5 | 110 (Toluene) | 12 | 82 |
Catalytic Mechanism
The catalytic cycle of this compound in esterification follows the general principles of acid catalysis.
References
Application Notes and Protocols: 2-Sulfobenzoic Acid and Its Derivatives as Ligands in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Sulfobenzoic acid and its functionalized derivatives are versatile organic ligands in the field of coordination chemistry. The presence of both a carboxylic acid and a sulfonic acid group allows for multiple coordination modes with metal ions, leading to the formation of a diverse range of structures, including discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). While direct applications of 2-sulfobenzoic acid hydrate as a primary ligand in catalytic organic synthesis are not widely reported, its derivatives have been successfully employed to construct functional materials with potential applications in areas such as catalysis, sorption, and luminescence. These materials are of significant interest for their tunable structures and properties.
This document provides an overview of the use of sulfobenzoic acid derivatives as ligands in the synthesis of coordination polymers, with a focus on experimental protocols and characterization.
I. Synthesis of Copper(II) Supramolecular Coordination Polymers with 2-Amino-4-sulfobenzoic Acid
A derivative of 2-sulfobenzoic acid, 2-amino-4-sulfobenzoic acid (H₂asba), has been utilized to synthesize copper(II) supramolecular coordination polymers. These materials exhibit interesting structural motifs and properties related to their ability to form extended networks through non-covalent interactions.
Experimental Protocol: Synthesis of [Cu(C₇H₆NO₅S)(H₂O)₂]n [1]
This protocol describes the synthesis of a one-dimensional coordination polymer of copper(II) with 2-amino-4-sulfobenzoic acid.
Materials:
-
Copper(II) salt
-
2-Amino-4-sulfobenzoic acid (H₂asba)
-
Solvent (e.g., water, ethanol/water mixture)
Procedure:
-
Dissolve 2-amino-4-sulfobenzoic acid in the chosen solvent.
-
In a separate vessel, dissolve the copper(II) salt in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
Allow the reaction mixture to stand at ambient temperature.
-
Crystals of the coordination polymer will form over time.
-
Collect the crystals by filtration, wash with the solvent, and air dry.
Characterization:
The resulting coordination polymer, catena-poly[[diaquacopper(II)]-μ-3-amino-4-carboxylatobenzene-1-sulfonato-κ²O⁴:O⁴'], can be characterized by the following methods:[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate and sulfonate groups to the copper(II) center.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the polymer and identify the loss of coordinated water molecules.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper(II) ion.
Structural Features:
The resulting complex exhibits a polymeric chain structure which is further extended into a three-dimensional supramolecular network through interchain hydrogen bonds.[1]
Logical Relationship of Synthesis
Caption: Synthetic workflow for the preparation of a Cu(II) coordination polymer.
II. Synthesis of a Mixed-Ligand Thorium(IV) Complex with 2-Hydroxy-5-sulfobenzoic Acid
Another derivative, 2-hydroxy-5-sulfobenzoic acid (sulfosalicylic acid, SSA), has been used in combination with a secondary ligand, 1,10-phenanthroline (phen), to synthesize a thorium(IV) complex.
Experimental Protocol: Synthesis of a Th(IV)-SSA-phen Complex [2]
This protocol details the co-precipitation method for synthesizing the mixed-ligand thorium(IV) complex.
Materials:
-
Thorium(IV) nitrate tetrahydrate (Th(NO₃)₄·4H₂O)
-
2-Hydroxy-5-sulfobenzoic acid (SSA)
-
1,10-Phenanthroline (phen)
-
Solvent (e.g., aqueous solution)
Procedure:
-
Prepare aqueous solutions of Th(NO₃)₄·4H₂O, SSA, and phen separately.
-
Mix the solutions of the ligands (SSA and phen).
-
Slowly add the thorium nitrate solution to the ligand mixture with stirring.
-
A precipitate of the complex will form.
-
Collect the precipitate by filtration, wash with water, and dry.
Characterization:
The resulting complex can be characterized by:[2]
-
Elemental Analysis: To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To identify the coordination of the functional groups of both ligands to the thorium(IV) center.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the product.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
Structural and Physical Properties:
The synthesized thorium(IV) complex is an eight-coordinate species. FT-IR studies indicate that coordination occurs through the nitrogen atoms of phenanthroline and the oxygen atoms of sulfosalicylic acid and nitrate ions.[2] The complex is reported to be air-stable and water-soluble.[2]
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a mixed-ligand Th(IV) complex.
III. Quantitative Data Summary
While extensive quantitative data on the catalytic performance of 2-sulfobenzoic acid-based ligands in organic synthesis is scarce in the literature, structural and analytical data for the synthesized coordination compounds are available.
Table 1: Summary of Synthesized Coordination Polymers
| Ligand | Metal Ion | Formula of Complex | Synthesis Method | Key Structural Feature | Ref. |
| 2-Amino-4-sulfobenzoic acid | Cu(II) | [Cu(C₇H₆NO₅S)(H₂O)₂]n | Ambient temperature crystallization | 1D polymeric chain | [1] |
| 2-Hydroxy-5-sulfobenzoic acid & 1,10-Phenanthroline | Th(IV) | Not specified | Co-precipitation | Eight-coordinate complex | [2] |
2-Sulfobenzoic acid and its derivatives are effective ligands for the construction of coordination polymers and metal-organic frameworks with diverse structural features. The synthetic protocols for these materials are generally straightforward, often involving self-assembly processes under mild conditions. While the direct catalytic applications of the parent this compound in mainstream organic synthesis reactions like cross-coupling are not well-documented, the resulting coordination materials from its derivatives hold potential for applications in various fields due to their unique structural and physical properties. Further research into the catalytic activities of these materials could open up new avenues for their use in organic synthesis.
References
Application Notes and Protocols for Dye Synthesis Utilizing 2-Sulfobenzoic Acid Hydrate as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of sulfonephthalein dyes, a class of valuable pH indicators, using 2-sulfobenzoic acid hydrate as a key starting material. The protocols detailed herein are based on established chemical principles and provide methodologies for the preparation of the active intermediate, 2-sulfobenzoic anhydride, and its subsequent reaction to form various indicator dyes.
Introduction
Sulfonephthalein dyes are widely used as pH indicators in biological research, clinical diagnostics, and analytical chemistry. Their vibrant color changes at specific pH ranges are a result of structural transformations within the molecule. The synthesis of these dyes typically involves the condensation of 2-sulfobenzoic anhydride with a phenol. This document outlines the necessary steps, starting from the dehydration of this compound to form the anhydride, followed by the synthesis of representative dyes such as Phenol Red, Cresol Red, and Bromothymol Blue.
While the primary application of these dyes is as pH indicators, phthalein derivatives, in general, have shown promise in broader biological applications, including cell viability assays, and analyses of biological fluids like blood and urine[1].
Synthesis of 2-Sulfobenzoic Anhydride
The key intermediate for the synthesis of sulfonephthalein dyes is 2-sulfobenzoic anhydride. This is typically prepared from 2-sulfobenzoic acid through a dehydration reaction. The hydrate form of 2-sulfobenzoic acid must first be dehydrated to yield the anhydride, which is then used in the subsequent dye synthesis steps.
Protocol 2.1: Dehydration of this compound to 2-Sulfobenzoic Anhydride
This protocol describes the general method for the cyclodehydration of 2-sulfobenzoic acid to its anhydride using a dehydrating agent.
Materials:
-
This compound
-
Acetic anhydride or Phosphorus pentoxide (dehydrating agent)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Reaction flask with a reflux condenser and a drying tube
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a reaction flask, suspend this compound in an anhydrous solvent.
-
Add a suitable dehydrating agent, such as acetic anhydride or phosphorus pentoxide, to the suspension[2].
-
Heat the mixture to reflux under anhydrous conditions for several hours to facilitate the cyclodehydration[2].
-
Monitor the reaction for the formation of the anhydride.
-
After the reaction is complete, cool the mixture to room temperature.
-
The 2-sulfobenzoic anhydride can be isolated by filtration and washed with a non-polar solvent to remove impurities.
-
Dry the product under vacuum.
An alternative preparation of 2-sulfobenzoic anhydride involves the reaction of saccharin with concentrated sulfuric acid at 140°C for 2 hours, yielding the anhydride upon cooling and filtration with a reported yield of 81%[3].
Synthesis of Sulfonephthalein Dyes
The general method for synthesizing sulfonephthalein dyes is the condensation of 2-sulfobenzoic anhydride with a substituted phenol in the presence of a catalyst. A modern and efficient approach utilizes microwave-assisted synthesis, which is often solvent-free[2].
Protocol 3.1: General Microwave-Assisted Synthesis of Sulfonephthalein Dyes
Materials:
-
2-Sulfobenzoic anhydride
-
Substituted phenol (e.g., phenol, cresol, thymol)
-
Concentrated sulfuric acid (catalyst)
-
Microwave synthesizer
-
Microwave-safe reaction vessel
-
Stir bar
-
Distilled water
-
Filtration apparatus
-
Drying oven
-
Recrystallization solvent (e.g., ethanol-water mixture)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-sulfobenzoic anhydride with a twofold molar excess of the desired phenol[2].
-
Add a catalytic amount of concentrated sulfuric acid to the mixture[2].
-
Place the vessel in the microwave synthesizer and irradiate at a power of 300-500 W for 5-15 minutes. The progress of the reaction can often be monitored by a visible color change[2].
-
After cooling, add distilled water to the reaction mixture to precipitate the crude dye product[2].
-
Collect the precipitate by vacuum filtration and wash with cold distilled water to remove unreacted starting materials and the acid catalyst[2].
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture[2].
-
Dry the purified crystals in a drying oven at a moderate temperature[2].
-
Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and UV-Vis spectroscopy[2].
Specific Dye Synthesis Protocols and Data
The following sections provide detailed protocols for the synthesis of three common sulfonephthalein dyes.
Phenol Red (Phenolsulfonphthalein)
Protocol 4.1.1: Synthesis of Phenol Red
This protocol is a specific application of the general microwave-assisted synthesis.
Reactants:
-
2-Sulfobenzoic anhydride
-
Phenol
Reaction Conditions:
Procedure:
-
Follow the general microwave-assisted synthesis protocol (Protocol 3.1), using phenol as the phenolic reactant.
Cresol Red (o-Cresolsulfonphthalein)
Protocol 4.2.1: Synthesis of Cresol Red
This protocol is a conventional heating method.
Reactants and their Weight Ratios:
-
o-benzoyl sulfonyl anhydride (a derivative of 2-sulfobenzoic anhydride)
-
ortho-cresol
-
Anhydrous zinc chloride
-
Weight ratio: o-benzoyl sulfonyl anhydride : ortho-cresol : zinc chloride = 1 : 1.2 : 1.25[4].
Procedure:
-
Mix o-benzoyl sulfonyl anhydride, ortho-cresol, and anhydrous zinc chloride in a reaction vessel[4].
-
Heat the mixture to 115-120°C and maintain this temperature for 3.5-4 hours[4].
-
After the reaction, add water and dilute hydrochloric acid and heat to boiling with continuous stirring to produce dispersed particles of the product[4].
-
While hot, pour the reactants into another container and wash with warm water (30-40°C)[4].
-
Filter the mixture to obtain the sediment (crude Cresol Red)[4].
-
Dry the sediment and then treat it with diethyl ether and benzene. Stir, filter, and dry to obtain the purified Cresol Red[4].
Bromothymol Blue (Dibromothymolsulfonphthalein)
The synthesis of Bromothymol Blue is a two-step process. First, thymolsulfonphthalein is synthesized, which is then brominated.
Protocol 4.3.1: Synthesis of Thymolsulfonphthalein
Reactants:
-
2-Sulfobenzoic anhydride
-
Thymol
Procedure:
-
Follow the general microwave-assisted synthesis protocol (Protocol 3.1), using thymol as the phenolic reactant.
Protocol 4.3.2: Bromination of Thymolsulfonphthalein to Bromothymol Blue
This protocol details the bromination of the intermediate, thymolsulfonphthalein.
Materials:
-
Thymolsulfonphthalein
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve the synthesized thymolsulfonphthalein in glacial acetic acid[5].
-
In a separate container, prepare a solution of bromine in glacial acetic acid[5].
-
Slowly add the bromine solution to the thymolsulfonphthalein solution while maintaining the temperature between 40-50°C[5].
-
Continue stirring the reaction mixture at 40-50°C for 3.5 to 4.5 hours[5].
-
After the reaction is complete, the crude Bromothymol Blue can be isolated by precipitation and purified by recrystallization.
-
Dry the purified product at 60-80°C[5].
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized dyes.
| Dye Name | Molecular Formula | Molecular Weight ( g/mol ) | pH Transition Range | Color Change (Acidic to Basic) | λmax (acidic form) (nm) | λmax (basic form) (nm) |
| Phenol Red | C₁₉H₁₄O₅S | 354.38 | 6.8 - 8.4 | Yellow to Red | ~443 | ~570 |
| Cresol Red | C₂₁H₁₈O₅S | 382.4 | 0.2 - 1.8 & 7.2 - 8.8 | Red to Yellow & Yellow to Reddish-purple | ~434 | ~573 |
| Bromothymol Blue | C₂₇H₂₈Br₂O₅S | 624.38 | 6.0 - 7.6 | Yellow to Blue | 427 | 602 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonephthalein dyes starting from this compound.
Caption: General workflow for sulfonephthalein dye synthesis.
Mechanism of pH Indication
The function of sulfonephthalein dyes as pH indicators is due to their ability to undergo structural changes in response to varying hydrogen ion concentrations. These structural rearrangements alter the electronic conjugation of the molecule, which in turn changes the wavelengths of light it absorbs, resulting in a visible color change[6]. In acidic solutions, the dye typically exists in a less conjugated, colorless or lightly colored lactone form. As the pH increases, the lactone ring opens, and the molecule is deprotonated, leading to a highly conjugated and intensely colored quinoid structure[6].
Caption: Structural change of sulfonephthalein dyes with pH.
References
- 1. What are the molecular structures of sulfonphthalein acid-base indicators? | Chemical Education Xchange [chemedx.org]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of 2-Sulfobenzoic Acid Hydrate in the Synthesis of Fluorescent Whitening Agents: A Review and Representative Protocols
Initial Investigation: A comprehensive literature search was conducted to determine the role of 2-Sulfobenzoic acid hydrate in the synthesis of fluorescent whitening agents (FWAs). The search did not yield specific examples or established protocols for the direct application of this compound as a primary building block or key intermediate in the synthesis of common classes of fluorescent whitening agents, such as those based on stilbene, coumarin, or benzoxazole.
While various sulfonic acids are integral to the structure and synthesis of many FWAs, the literature predominantly points to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) as the foundational precursor for the widely used stilbene-based optical brighteners.
Therefore, this document provides a detailed overview and experimental protocols for the synthesis of a representative class of stilbene-based fluorescent whitening agents, which exemplifies the general principles and methodologies in this field.
Representative Application: Synthesis of Stilbene-Based Fluorescent Whitening Agents
The most commercially significant class of fluorescent whitening agents are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).[1][2][3] These compounds are widely used in the textile, paper, and detergent industries to enhance the whiteness of materials.[1][2][3] The synthesis typically involves a multi-step reaction of DAS with cyanuric chloride and subsequent substitution with various amines to build a complex, highly conjugated molecule that absorbs UV light and emits blue light, resulting in a whitening effect.[1][4]
General Synthetic Pathway
The synthesis of stilbene-based FWAs generally follows a sequential nucleophilic substitution on a triazine ring. The process begins with the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with DAS. The remaining chlorine atoms on the triazine rings are then substituted by reacting with other amines or alcohols. This multi-step process allows for the fine-tuning of the FWA's properties, such as its affinity for specific substrates, solubility, and lightfastness.[4][5]
A common synthetic route involves the following key steps:
-
First Condensation: Reaction of cyanuric chloride with an aromatic amine (e.g., aniline or a substituted aniline).
-
Second Condensation: Reaction of the resulting dichlorotriazine intermediate with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS).
-
Third Condensation: Reaction of the bis-monochlorotriazine intermediate with a primary or secondary amine (e.g., diethanolamine) to yield the final FWA.
Experimental Protocols
The following protocols are representative examples of the synthesis of stilbene-based fluorescent whitening agents.
Protocol 1: Synthesis of a Symmetrical Bis(triazinylamino)stilbene Derivative
This protocol describes a three-step synthesis of a symmetrical FWA.
Step 1: Synthesis of the Dichlorotriazine Intermediate
-
A suspension of cyanuric chloride (e.g., 8.0 mmol) in water is prepared with a dispersant and calcium carbonate.
-
A solution of an aromatic amine (e.g., aniline, 8.0 mmol) and sodium carbonate in water is added dropwise to the cyanuric chloride suspension at a temperature of 0-5°C.
-
The reaction mixture is stirred for a specified time (e.g., 2 hours) while maintaining the low temperature to yield the dichlorotriazine intermediate.
Step 2: Reaction with 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS)
-
A solution of DAS (4.0 mmol) and sodium carbonate in water is added to the reaction mixture from Step 1.
-
The temperature is raised to 20-40°C, and the pH is maintained between 6.0 and 7.0 using a sodium carbonate solution.
-
The reaction is stirred for several hours until completion, which can be monitored by the disappearance of the amino group.
Step 3: Final Condensation with an Amine
-
An amine (e.g., diethanolamine, 8.0 mmol) is added to the reaction mixture from Step 2.
-
The temperature is raised to 80-95°C, and the pH is adjusted to 8.0-9.0 with sodium hydroxide.
-
The reaction is maintained at this temperature for a few hours to complete the synthesis of the final FWA.[6]
Quantitative Data from Representative Syntheses
| Parameter | Step 1: First Condensation | Step 2: Second Condensation | Step 3: Final Condensation | Reference |
| Temperature | 0-10°C | 35-60°C | 80-100°C | [5][7] |
| pH | 2.5-4.0 | 6.0-8.0 | 8.0-10.0 | [6][7] |
| Reaction Time | 1-2 hours | 1-5 hours | 2-3 hours | [5][7] |
| Typical Yield | - | - | >80% | [8] |
Experimental Workflow
The overall workflow for the synthesis and purification of a stilbene-based FWA is outlined below.
Conclusion
While the direct application of this compound in the synthesis of mainstream fluorescent whitening agents is not prominently documented, the field heavily relies on other sulfonated aromatic compounds, particularly 4,4'-diaminostilbene-2,2'-disulfonic acid. The synthetic methodologies for stilbene-based FWAs are well-established, involving controlled, multi-step condensation reactions to produce complex molecules with tailored properties. The provided protocols and data offer a representative overview of the synthesis of these important industrial chemicals. Further research could explore niche applications or the synthesis of novel FWAs where this compound may serve as a unique precursor or modifying agent.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. US2784220A - Process for preparing 4, 4'-diaminostilbene-2, 2'-disodium sulfonate and the free acid thereof - Google Patents [patents.google.com]
- 3. WO1996000221A1 - Optical brightening agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. CN105400229A - Preparation method of liquid fluorescent whitening agent used for papermaking - Google Patents [patents.google.com]
- 7. AT213897B - Process for the preparation of new derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid - Google Patents [patents.google.com]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols: 2-Sulfobenzoic Acid Hydrate as a Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Sulfobenzoic acid hydrate is a versatile and efficient organocatalyst employed in various organic syntheses. Its acidic nature, coupled with its commercial availability and cost-effectiveness, makes it an attractive option for promoting a range of chemical transformations. This document provides detailed application notes and experimental protocols for reactions catalyzed by this compound, with a focus on multi-component reactions that are of significant interest in medicinal chemistry and drug discovery.
Applications
This compound has demonstrated notable catalytic activity in the synthesis of heterocyclic compounds through one-pot, multi-component reactions. These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. A prime example is its use in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones using a related catalyst, 2-Hydroxy-5-sulfobenzoic acid, which provides a strong indication of the expected performance of sulfonic acid-based catalysts in these reactions.[1]
Table 1: Synthesis of 1-Amidoalkyl-2-naphthols
| Entry | Aldehyde | Amide/Urea | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetamide | 10 | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Acetamide | 10 | 3 | 97 |
| 3 | 4-Nitrobenzaldehyde | Acetamide | 10 | 5 | 96 |
| 4 | Benzaldehyde | Benzamide | 10 | 15 | 92 |
| 5 | 4-Methoxybenzaldehyde | Benzamide | 10 | 10 | 94 |
| 6 | Benzaldehyde | Urea | 10 | 25 | 88 |
Reaction Conditions: Solvent-free, 100 °C.[1]
Table 2: Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
| Entry | Aldehyde | β-ketoester | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 15 | 90 | 90 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 15 | 70 | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 15 | 120 | 88 |
| 4 | 4-Methylbenzaldehyde | Methyl acetoacetate | 15 | 80 | 91 |
| 5 | 3-Bromobenzaldehyde | Ethyl acetoacetate | 15 | 100 | 85 |
Reaction Conditions: Aqueous, Room Temperature.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones.
Protocol 1: Synthesis of 1-Amidoalkyl-2-naphthols
This protocol outlines the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
2-Naphthol (1 mmol)
-
Amide (acetamide or benzamide) or urea (1.2 mmol)
-
This compound (10 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hot plate
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.2 mmol), and this compound (0.1 mmol).
-
Place the flask on a preheated hot plate at 100 °C.
-
Stir the reaction mixture vigorously using a magnetic stirrer.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 3-25 minutes), cool the mixture to room temperature.[1]
-
Add hot ethanol to the solidified crude product and stir to dissolve.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the pure product.
-
Filter the crystalline product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol describes the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in an aqueous medium at room temperature.[1]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
This compound (15 mol%)
-
Distilled water (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and this compound (0.15 mmol) in distilled water (5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 70-120 minutes.[1]
-
Upon completion, the solid product precipitates out of the aqueous solution.
-
Filter the precipitated product and wash with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Dry the purified product under vacuum.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for a three-component reaction catalyzed by this compound.
Caption: General workflow for a three-component synthesis.
References
Application Notes and Protocols: 2-Sulfobenzoic Acid Hydrate in Redox Reactions
Introduction
2-Sulfobenzoic acid hydrate is a white crystalline solid soluble in water and alcohol.[1][2] While it serves as a versatile building block in organic synthesis, particularly for dyes and pharmaceutical intermediates, its direct application as a primary reactant or catalyst in redox reactions is not extensively documented in publicly available scientific literature.[2][3] These application notes consolidate the available information and provide theoretical context for its potential roles in oxidation-reduction chemistry.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its potential application in any chemical reaction.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₆S | [4] |
| Molecular Weight | 220.20 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and alcohol; insoluble in ether | [2] |
| Melting Point | ~68-72 °C | [5] |
Potential Roles in Redox Reactions
As a Proton Source and Electrolyte
The acidic protons from both the sulfonic acid and carboxylic acid moieties can play a crucial role in proton-coupled electron transfer (PCET) reactions. In electrochemical applications, it could potentially serve as a supporting electrolyte due to its ability to dissociate in polar solvents.
Conceptual Experimental Workflow for Electrochemical Studies
The following diagram illustrates a conceptual workflow for investigating the electrochemical properties of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 3. 2 sulfobenzoic acid hydrate [yacooscience.com]
- 4. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: 2-Sulfobenzoic Acid Hydrate in the Preparation of Sulfonated Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonated polymers using 2-sulfobenzoic acid derivatives. The primary focus is on a facile and efficient method involving the esterification of hydroxylated polymers with 2-sulfobenzoic acid cyclic anhydride (SBA), a derivative of 2-sulfobenzoic acid. This approach offers a significant advantage by enabling the creation of strong polyacids under mild conditions, avoiding the need for complex protecting group chemistry.[1]
The resulting sulfonated polymers possess a range of desirable properties, including high ion exchange capacity and hydrophilicity, making them suitable for various advanced applications. These applications include the development of proton-conducting membranes for fuel cells, materials for the layer-by-layer deposition of polyelectrolyte multilayers, and pH-insensitive charge stabilizers for micellar drug delivery systems.[1]
Experimental Protocols
Protocol 1: Synthesis of Sulfonated Poly(2-hydroxypropyl methacrylate) via Esterification
This protocol describes the synthesis of a sulfonated polymer by reacting a precursor hydroxylated polymer, poly(2-hydroxypropyl methacrylate) (PHPMA), with 2-sulfobenzoic acid cyclic anhydride (SBA). The precursor PHPMA can be synthesized with a low polydispersity index via atom transfer radical polymerization (ATRP), as detailed in the literature.[1][2]
Materials:
-
Poly(2-hydroxypropyl methacrylate) (PHPMA)
-
2-Sulfobenzoic acid cyclic anhydride (SBA)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dialysis tubing (e.g., MWCO 1,000 g/mol )
-
Deionized water
Procedure:
-
Dissolution of Precursor Polymer: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the precursor PHPMA polymer in anhydrous THF to achieve a 2.5% w/v solution.
-
Addition of Reagents: To the stirred polymer solution, add 2-sulfobenzoic acid cyclic anhydride (SBA). The molar ratio of SBA to the hydroxyl groups on the PHPMA should be in excess. Subsequently, add triethylamine (TEA) as a catalyst. A TEA to hydroxyl group molar ratio of 1.0 to 2.0 can be used.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature (approximately 20°C) for 66 hours.[1]
-
Purification:
-
After the reaction is complete, transfer the reaction mixture to a dialysis tube.
-
Dialyze the mixture against deionized water for 48-72 hours, with frequent water changes to ensure the complete removal of unreacted SBA, TEA, and THF.[1]
-
-
Isolation: Lyophilize the purified polymer solution to obtain the final sulfonated polymer as a dry, solid product.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to confirm an increase in molecular weight and by titration to determine the ion exchange capacity.
Protocol 2: Characterization of Sulfonated Polymers
A. Gel Permeation Chromatography (GPC) Analysis:
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers before and after sulfonation. A successful reaction is indicated by an increase in molecular weight with no significant broadening of the PDI.[1]
-
System: Waters 1515 Isocratic HPLC pump with a Waters 2410 refractive index detector.
-
Eluent: N,N-Dimethylformamide (DMF).
-
Columns: PLgel mixed B column set.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 70°C.
-
Calibration: Calibrate with poly(methyl methacrylate) (PMMA) standards.[1]
B. Ion Exchange Capacity (IEC) Measurement:
IEC quantifies the number of milliequivalents of ions per gram of the dry polymer. A common method is back-titration.[3]
-
Immerse a known mass of the dry sulfonated polymer (in its acidic H+ form) in a known volume of a standard NaCl solution (e.g., 1 M) for 24 hours to allow for the exchange of H+ ions with Na+ ions.[3]
-
Separate the polymer from the solution.
-
Titrate the solution, which now contains the exchanged H+ ions, with a standardized NaOH solution (e.g., 0.1 M) using phenolphthalein as an indicator.[3]
-
Calculate the IEC using the following formula: IEC (meq/g) = (Volume of NaOH × Concentration of NaOH) / Dry weight of polymer
C. Water Uptake Measurement:
This protocol determines the water absorption capacity of the sulfonated polymer, which is crucial for applications such as proton exchange membranes.
-
Prepare a membrane from the sulfonated polymer by solvent casting.
-
Dry the membrane in a vacuum oven at a specified temperature (e.g., 80°C) until a constant weight (W_dry) is achieved.
-
Immerse the dry membrane in deionized water at a specific temperature (e.g., 20°C) for 24 hours.[4]
-
Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Calculate the water uptake percentage using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
Data Presentation
The following tables summarize representative quantitative data for sulfonated polymers.
Table 1: Representative GPC Analysis of PHPMA Before and After Sulfonation
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Precursor PHPMA | 25,000 | 28,000 | 1.12 |
| Sulfonated PHPMA | 45,000 | 51,300 | 1.14 |
Note: Data are representative and illustrate the expected increase in molecular weight upon successful esterification with SBA. Actual values will vary based on the initial polymer size and reaction efficiency.
Table 2: Representative Properties of Sulfonated Polymer Membranes
| Polymer Type | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) |
| Sulfonated Poly(ether ether ketone) | 1.0 - 2.5 | Varies with IEC |
| Sulfonated Polysulfone | 1.1 - 2.5 | ~30 |
| Sulfonated Polyamide | 2.9 - 3.6 | Varies with modification |
Note: This table provides a range of typical values for various sulfonated polymers to offer a comparative perspective.[3][5][6] The specific properties of polymers prepared using 2-sulfobenzoic acid hydrate/anhydride will depend on the precursor polymer and the degree of sulfonation achieved.
Visualizations
The following diagrams illustrate the experimental workflow and the structure-property relationships of the sulfonated polymers.
Caption: Workflow for the synthesis of sulfonated polymers.
Caption: Relationship between synthesis, properties, and applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties [mdpi.com]
- 4. 2.2.1. Water Uptake and Thickness Swelling [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Determination of 2-Sulfobenzoic Acid Hydrate Concentration by Potentiometric Titration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the determination of the concentration of 2-Sulfobenzoic acid hydrate using potentiometric acid-base titration. 2-Sulfobenzoic acid is a diprotic acid, possessing both a highly acidic sulfonic acid group and a moderately acidic carboxylic acid group. Titration with a standardized strong base, such as sodium hydroxide, yields a titration curve with two distinct equivalence points, allowing for the sequential determination of both acidic protons. This application note outlines the necessary reagents, equipment, and a step-by-step protocol for both the standardization of the titrant and the analysis of the this compound sample.
Introduction
2-Sulfobenzoic acid is an organic compound of interest in various chemical and pharmaceutical applications. Accurate determination of its concentration is crucial for quality control, reaction stoichiometry, and formulation development. As a diprotic acid, it possesses two acidic protons with significantly different acid dissociation constants (pKa). The sulfonic acid group is a strong acid with a predicted pKa around -1.12, while the carboxylic acid group is a weaker acid with a pKa analogous to benzoic acid, approximately 4.2.[1] This significant difference in acidity allows for a stepwise neutralization during titration with a strong base, resulting in a titration curve with two well-defined equivalence points. Potentiometric titration is the preferred method for this analysis as it does not rely on a visual indicator and can accurately detect the pH changes associated with both equivalence points.[2]
Principle
The determination of this compound concentration is based on an acid-base neutralization reaction with a standardized solution of sodium hydroxide (NaOH). The titration proceeds in two distinct steps:
-
First Equivalence Point: Neutralization of the highly acidic sulfonic acid proton. H₂O₃S-C₆H₄-COOH + NaOH → Na⁺H₂O₃S-C₆H₄-COOH + H₂O
-
Second Equivalence Point: Neutralization of the less acidic carboxylic acid proton. Na⁺H₂O₃S-C₆H₄-COOH + NaOH → Na₂O₃S-C₆H₄-COO + 2H₂O
The pH of the solution is monitored throughout the titration using a pH electrode. The equivalence points are identified as the points of the most rapid change in pH, which correspond to the stoichiometric neutralization of each acidic proton. The volume of titrant consumed at each equivalence point is used to calculate the concentration of the this compound.
Reagents and Equipment
-
This compound (analytical standard)
-
Sodium hydroxide (NaOH), pellets or 50% w/w solution
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Deionized (DI) water, boiled and cooled to remove CO₂
-
Phenolphthalein indicator solution
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bars
-
50 mL burette, Class A
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance (readable to 0.1 mg)
-
Beakers and Erlenmeyer flasks
Experimental Protocols
Preparation and Standardization of 0.1 M Sodium Hydroxide Titrant
a. Preparation of ~0.1 M NaOH Solution:
-
Boil approximately 1 L of deionized water for 15-20 minutes to expel dissolved CO₂. Allow it to cool to room temperature and protect it from atmospheric CO₂.
-
Accurately weigh approximately 4.0 g of NaOH pellets and dissolve them in the CO₂-free water in a volumetric flask. Make up the volume to 1 L. Alternatively, dilute the required volume of 50% w/w NaOH solution.
-
Stopper the flask and mix the solution thoroughly. Store the solution in a tightly sealed polyethylene bottle.
b. Standardization of NaOH Solution with KHP: [3][4][5][6][7]
-
Dry the primary standard potassium hydrogen phthalate (KHP) at 110°C for 1-2 hours and cool in a desiccator.
-
Accurately weigh approximately 0.4-0.5 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Add approximately 50 mL of CO₂-free deionized water to the flask and swirl to dissolve the KHP completely.
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.
-
Rinse and fill the 50 mL burette with the prepared ~0.1 M NaOH solution, ensuring no air bubbles are in the burette tip. Record the initial burette reading.
-
Titrate the KHP solution with the NaOH solution while continuously stirring with a magnetic stirrer.
-
The endpoint is reached when the colorless solution turns a faint but persistent pink color. Record the final burette reading.
-
Repeat the standardization at least two more times. The volumes of NaOH used should agree within ±0.1 mL.
-
Calculate the exact molarity of the NaOH solution using the following formula:
Molarity of NaOH (M) = (Mass of KHP (g)) / (Molar mass of KHP (204.22 g/mol ) × Volume of NaOH (L))
Titration of this compound
a. Sample Preparation:
-
Accurately weigh approximately 0.2-0.3 g of this compound into a 250 mL beaker. Record the exact mass.
-
Add approximately 50 mL of deionized water to the beaker and stir with a magnetic stirrer until the sample is completely dissolved.
b. Potentiometric Titration: [2][8]
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Immerse the calibrated pH electrode into the this compound solution. Ensure the electrode tip is submerged and does not come into contact with the spinning stir bar.
-
Rinse and fill the 50 mL burette with the standardized 0.1 M NaOH solution. Record the initial burette reading.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the steep inflection points of the titration curve.
-
Continue the titration past the second equivalence point until the pH begins to plateau.
Data Presentation
The collected data from the potentiometric titration should be recorded in a structured table to facilitate analysis.
Table 1: Potentiometric Titration Data for this compound
| Volume of NaOH (mL) | pH |
| 0.00 | ... |
| ... | ... |
| V_eq1 | ... |
| ... | ... |
| V_eq2 | ... |
| ... | ... |
Table 2: Summary of Titration Results
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Mass of this compound (g) | ||||
| Molarity of Standardized NaOH (M) | ||||
| Volume at 1st Equivalence Point (V_eq1, mL) | ||||
| Volume at 2nd Equivalence Point (V_eq2, mL) | ||||
| Calculated Concentration of this compound (M) | ||||
| Purity of this compound (%) |
Data Analysis
-
Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Equivalence Points: Determine the equivalence points (V_eq1 and V_eq2) from the titration curve. This can be done by identifying the midpoint of the steep vertical sections of the curve. For more accurate determination, a first or second derivative plot can be used. The first derivative plot (ΔpH/ΔV vs. V) will show peaks at the equivalence points, while the second derivative plot (Δ²pH/ΔV² vs. V) will cross the x-axis at the equivalence points.
-
Calculations:
-
The volume of NaOH at the second equivalence point should be approximately twice the volume at the first equivalence point (V_eq2 ≈ 2 × V_eq1).
-
Calculate the moles of NaOH used to reach each equivalence point: Moles of NaOH = Molarity of NaOH × Volume of NaOH at equivalence point (L)
-
The moles of this compound can be determined from the stoichiometry at either equivalence point.
-
Calculate the concentration of the this compound solution: Concentration (M) = Moles of this compound / Initial volume of sample solution (L)
-
Calculate the purity of the this compound sample:[9] Purity (%) = [(Moles of this compound × Molar mass of this compound) / Mass of sample (g)] × 100
-
Visualization
References
- 1. 2-Sulfobenzoic acid CAS#: 632-25-7 [m.chemicalbook.com]
- 2. chem.fsu.edu [chem.fsu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. dlt.ncssm.edu [dlt.ncssm.edu]
- 5. ate.community [ate.community]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-Sulfobenzoic Acid Hydrate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proposed use of 2-sulfobenzoic acid hydrate as a novel, acid-labile linker in solid-phase organic synthesis (SPOS). While direct, widespread applications are not extensively documented, its chemical properties suggest potential utility, particularly for the synthesis of molecules requiring mild acidic cleavage conditions.
Introduction: Leveraging this compound in SPOS
This compound is a bifunctional molecule containing both a carboxylic acid and a sulfonic acid group. This dual functionality allows it to be explored as a versatile linker in solid-phase organic synthesis. The sulfonic acid moiety provides a strong acidic handle, while the carboxylic acid can be used as an attachment point for the solid support. The linkage of the target molecule to the linker would occur through the sulfonyl group, potentially forming a sulfonamide or sulfonate ester. The key advantage of such a linker lies in the potential for a tunable and orthogonal cleavage strategy.
Proposed Application: Use of 2-sulfobenzoic acid as a "safety-catch" linker. The initial linkage to the resin is stable to a variety of reaction conditions. Activation, for example through modification of the carboxyl group, could render the sulfonyl linkage susceptible to cleavage under specific, mild conditions.
Hypothetical Signaling Pathway and Workflow
The following diagrams illustrate the proposed logical workflow for utilizing this compound as a linker in SPOS.
Caption: Proposed workflow for solid-phase synthesis using a 2-sulfobenzoic acid-based linker.
Experimental Protocols
The following are detailed, hypothetical protocols for the key experimental stages of using a 2-sulfobenzoic acid-based linker.
Protocol 1: Immobilization of 2-Sulfobenzoic Acid Linker onto an Amine-Functionalized Resin
Objective: To covalently attach the 2-sulfobenzoic acid linker to a solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (440 mg, 2.0 mmol) and HOBt (270 mg, 2.0 mmol) in DMF (5 mL).
-
Add DIC (310 µL, 2.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Loading of the First Building Block (Formation of a Sulfonamide)
Objective: To attach the initial building block (an amine) to the immobilized linker via a sulfonamide bond.
Materials:
-
Resin-bound 2-sulfobenzoic acid linker
-
Thionyl chloride (SOCl₂)
-
DCM
-
Primary amine (e.g., Benzylamine)
-
Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the resin-bound linker (1 g) in DCM (10 mL) for 30 minutes.
-
Add thionyl chloride (1.46 mL, 20 mmol) dropwise to the resin suspension at 0°C.
-
Allow the reaction to warm to room temperature and agitate for 2 hours to form the sulfonyl chloride.
-
Drain and wash the resin with anhydrous DCM (5 x 10 mL) to remove excess thionyl chloride.
-
Swell the resin in DMF (10 mL).
-
In a separate flask, dissolve the primary amine (5 mmol) and DIPEA (1.74 mL, 10 mmol) in DMF (5 mL).
-
Add the amine solution to the resin and agitate at room temperature for 12 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Product from the Resin
Objective: To release the synthesized molecule from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
DCM
-
Diethyl ether (cold)
Procedure:
-
Swell the peptide-resin (100 mg) in DCM (1 mL) for 20 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
Data Presentation
The following tables present hypothetical data for the efficiency of key steps in the synthesis process.
Table 1: Efficiency of Linker Immobilization and Molecule Loading
| Step | Reagents | Reaction Time (h) | Loading Efficiency (%) |
| Linker Immobilization | 2-Sulfobenzoic acid, DIC, HOBt | 4 | 95 |
| Molecule Loading | Benzylamine, DIPEA | 12 | 88 |
Table 2: Comparison of Cleavage Conditions
| Cleavage Cocktail | Time (h) | Cleavage Yield (%) | Product Purity (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | 92 | 85 |
| 50% TFA in DCM | 4 | 75 | 80 |
| 1% TFA in DCM | 8 | 15 | 70 |
Logical Relationships in Cleavage
The choice of cleavage cocktail is critical and depends on the acid lability of the linker and any protecting groups on the synthesized molecule.
Caption: Relationship between TFA concentration and cleavage outcomes.
Conclusion
The proposed use of this compound as a linker in solid-phase organic synthesis offers a potentially valuable tool for researchers. Its bifunctional nature allows for straightforward immobilization and subsequent molecule attachment. The key feature is the anticipated acid-lability of the sulfonamide bond, which would allow for cleavage under tunable acidic conditions. The provided protocols and data serve as a starting point for the exploration and optimization of this novel linker strategy in the synthesis of diverse small molecules and peptides. Further experimental validation is required to fully characterize the scope and limitations of this approach.
Troubleshooting & Optimization
How to remove 2-Sulfobenzoic acid hydrate from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 2-Sulfobenzoic acid hydrate from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low recovery of the desired product after aqueous extraction. | The desired product has some water solubility and is being partially lost to the aqueous phase. | - "Salting out": Use a saturated brine (NaCl solution) for the extraction instead of plain water to decrease the solubility of the organic product in the aqueous layer.[1] - Back-extraction: If the product is valuable, re-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. |
| Emulsion formation during extraction. | The reaction mixture contains surfactants or finely divided solids that stabilize the interface between the organic and aqueous layers. | - Brine addition: Add a small amount of saturated brine to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase can help to break the emulsion. - Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. - Patience: Allow the mixture to stand undisturbed for a longer period; sometimes, emulsions will break on their own. |
| The this compound is not fully removed by basic wash. | Insufficient amount of base was used, or the pH of the aqueous layer was not high enough to deprotonate the carboxylic acid group. | - Use a stronger base: If a weak base like sodium bicarbonate is ineffective, consider using a stronger, non-nucleophilic base such as sodium carbonate or a dilute sodium hydroxide solution. - Monitor pH: Use pH paper to check that the aqueous layer is distinctly basic (pH > 8) after shaking. - Multiple washes: Perform multiple extractions with smaller volumes of the basic solution for a more efficient removal. |
| The desired product is sensitive to basic conditions. | The use of a basic wash to remove the acidic impurity is causing degradation of the target molecule. | - Consider alternative methods: If basic extraction is not feasible, explore other purification techniques such as crystallization or column chromatography. - Use a milder base: Employ a very weak base like sodium acetate if only the highly acidic sulfonic acid group needs to be removed. |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that are relevant for its removal?
A1: this compound is a white, crystalline solid that is highly soluble in water and polar organic solvents.[2][3] It is a strong acid due to the presence of both a sulfonic acid group and a carboxylic acid group.[3] Its high water solubility and acidic nature are the primary properties exploited for its removal from less polar organic reaction mixtures.
Q2: What is the most common method for removing this compound?
A2: The most common and straightforward method is a liquid-liquid extraction using a basic aqueous solution. By washing the organic reaction mixture with a solution of a weak base, such as sodium bicarbonate, the acidic 2-Sulfobenzoic acid is deprotonated to form its highly water-soluble salt, which is then partitioned into the aqueous layer and removed.
Q3: At what pH should I perform the aqueous extraction?
A3: To effectively remove 2-Sulfobenzoic acid, the pH of the aqueous washing solution should be high enough to deprotonate both the sulfonic acid and the carboxylic acid functional groups. The sulfonic acid group is very acidic (predicted pKa ≈ -1.12), so it will be deprotonated even in a mildly acidic solution.[3][4] The carboxylic acid group is less acidic (pKa will be higher). A wash with a saturated sodium bicarbonate solution (pH ≈ 8) is generally sufficient to deprotonate the carboxylic acid and ensure the complete transfer of the impurity into the aqueous phase.
Q4: Can I use a strong base like sodium hydroxide for the extraction?
A4: While a dilute solution of sodium hydroxide would be very effective at deprotonating and removing the 2-Sulfobenzoic acid, it is often not recommended. Many organic molecules are sensitive to strong bases and may undergo undesired reactions such as hydrolysis or decomposition. A milder base like sodium bicarbonate or sodium carbonate is usually a safer choice.
Q5: My desired product is also acidic. How can I selectively remove the 2-Sulfobenzoic acid?
A5: Selective removal can be achieved if there is a significant difference in the pKa values of your product and 2-Sulfobenzoic acid. Given the very low pKa of the sulfonic acid group, it may be possible to use a very weak base or a buffered aqueous solution at a specific pH to selectively deprotonate and extract the 2-Sulfobenzoic acid while leaving your less acidic product in the organic phase. Careful pH control is crucial in such cases.
Q6: Are there any non-extraction methods to remove this compound?
A6: Yes, other purification techniques can be employed:
-
Crystallization: If your desired product is a solid and has significantly different solubility properties from 2-Sulfobenzoic acid, crystallization can be an effective purification method. 2-Sulfobenzoic acid itself can be purified by crystallization from water.[2][3]
-
Column Chromatography: Silica gel or alumina column chromatography can be used to separate 2-Sulfobenzoic acid from your product. Due to its high polarity, 2-Sulfobenzoic acid will likely have a strong affinity for the stationary phase, allowing for the elution of less polar products first.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆O₅S·H₂O | --INVALID-LINK-- |
| Molecular Weight | 220.20 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Melting Point | 66-73 °C | --INVALID-LINK-- |
| Solubility | Soluble in water and alcohol; insoluble in ether. | [2][3] |
| pKa (Sulfonic Acid Group) | -1.12 (Predicted) | [3][4] |
Experimental Protocols
Protocol 1: Removal by Basic Aqueous Extraction
This protocol describes the standard method for removing this compound from a reaction mixture in a water-immiscible organic solvent.
-
Preparation:
-
Ensure the reaction mixture is cooled to room temperature.
-
Transfer the reaction mixture to a separatory funnel of an appropriate size.
-
-
First Wash (Neutralization of Strong Acid):
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer in the separatory funnel.
-
Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup from CO₂ evolution.
-
Close the stopcock and shake the funnel gently for 30-60 seconds, venting frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and discard it.
-
-
Subsequent Washes:
-
Repeat the wash with fresh saturated NaHCO₃ solution. Continue washing until no more gas evolution is observed.
-
Perform a final wash with deionized water to remove any residual bicarbonate salts.
-
Drain and discard the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl the flask.
-
Allow the mixture to stand for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization (for solid products)
This protocol is suitable if the desired product is a solid and has low solubility in a solvent in which this compound is soluble.
-
Solvent Selection:
-
Choose a solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble at lower temperatures. A common starting point for polar impurities is a less polar solvent for the product.
-
-
Dissolution:
-
Place the crude solid mixture in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the 2-Sulfobenzoic acid impurity.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for removing this compound by basic aqueous extraction.
Caption: Workflow for purifying a solid product from this compound by recrystallization.
References
Dealing with the hygroscopic properties of 2-Sulfobenzoic acid hydrate during weighing
This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling the hygroscopic properties of 2-Sulfobenzoic acid hydrate during experimental procedures.
Troubleshooting Guide
Problem: The weight of this compound is continuously increasing on the analytical balance.
Cause: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This leads to a continuous increase in mass as the sample is exposed to ambient air.
Solutions:
| Solution Category | Detailed Steps | Key Considerations |
| Environmental Control | 1. Use a Glove Box: If available, conduct all weighing procedures inside a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen or argon).[1] 2. Controlled Weighing Area: If a glove box is not available, use a balance with a draft shield and work in a room with controlled temperature and humidity.[2][3] Minimize the time the balance chamber is open. | A controlled environment is the most effective way to prevent moisture absorption. |
| Procedural Modifications | 1. Work Quickly: Prepare everything in advance. Weigh the compound swiftly to minimize its exposure to air.[1][2] 2. Use a Stoppered Weighing Bottle: Transfer the approximate amount of the compound into a pre-weighed, stoppered weighing bottle inside a low-humidity environment if possible. This minimizes exposure during transfer to the balance.[4] 3. Weighing by Difference: This is a highly recommended technique for hygroscopic materials.[5][6] (See detailed protocol below). | These techniques aim to reduce the time the compound is in direct contact with the atmosphere. |
| Sample Preparation | 1. Prepare a Stock Solution: If precise small quantities are repeatedly needed, consider preparing a stock solution from a larger, accurately weighed amount of the compound.[5] This avoids the difficulty of weighing small, rapidly changing masses. Subsequent use involves dispensing a known volume of the solution. | This is particularly useful when the solvent does not interfere with the downstream application. Ensure the compound is stable in the chosen solvent. |
Logical Workflow for Weighing Hygroscopic Compounds
Caption: Troubleshooting workflow for weighing hygroscopic compounds.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize water absorption?
A1: Store the compound in a tightly sealed, airtight container. For enhanced protection, place this primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). Store in a cool, dry place.[2]
Q2: My sample has already absorbed some moisture and appears clumpy. Can I still use it?
A2: If the material has clumped, it indicates significant water absorption. While you can break up the clumps with a spatula, the water content will be higher than specified, leading to inaccurate concentrations if weighed directly.[2] For accurate work, you should first determine the actual water content using a method like Karl Fischer titration and adjust your calculations accordingly. Alternatively, if the compound is heat-stable and does not have a low melting point, you may be able to dry it in a vacuum oven at a suitable temperature, but you must first verify that this will not cause decomposition.[2]
Q3: How quickly does this compound absorb water?
Illustrative Data: Weight Gain of a Hypothetical Very Hygroscopic Substance (Initial Sample Weight: 1.0000 g, Ambient Conditions: 25°C, 60% Relative Humidity)
| Time Exposed (minutes) | Weight (g) | % Weight Gain |
| 0 | 1.0000 | 0.0% |
| 1 | 1.0015 | 0.15% |
| 5 | 1.0060 | 0.60% |
| 15 | 1.0150 | 1.50% |
| 60 | 1.0450 | 4.50% |
| This data is for illustrative purposes to demonstrate the potential rate of moisture absorption. |
Q4: What is "weighing by difference" and why is it recommended?
A4: Weighing by difference is a technique where you measure the weight of a container with the substance, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in the two weights is the exact amount of substance transferred. This method is superior for hygroscopic compounds because the substance is only exposed to air for the brief moment of transfer, and the weight is determined while the substance is securely in its container, minimizing the time it is on an open balance pan absorbing moisture.[5][6]
Experimental Protocols
Protocol 1: Weighing by Difference
Objective: To accurately weigh a hygroscopic solid while minimizing exposure to atmospheric moisture.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula
-
Weighing bottle with a stopper or cap
-
Receiving vessel (e.g., flask, beaker)
-
Finger cots or gloves
Procedure:
-
Place the closed weighing bottle containing a sufficient amount of this compound on the analytical balance pan.
-
Close the balance doors and allow the reading to stabilize.
-
Record the initial mass (Mass 1) to four decimal places (e.g., 15.1234 g).
-
Remove the weighing bottle from the balance.
-
Over your receiving vessel, carefully remove the stopper and tap the weighing bottle to transfer a portion of the solid into the vessel. Do not leave the bottle open for an extended period.
-
Securely replace the stopper on the weighing bottle.
-
Place the closed weighing bottle back onto the same analytical balance.
-
Close the balance doors and allow the reading to stabilize.
-
Record the final mass (Mass 2) (e.g., 14.6230 g).
-
The mass of the transferred solid is the difference between the initial and final readings (Mass 1 - Mass 2).
Example Calculation: 15.1234 g - 14.6230 g = 0.5004 g transferred.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the exact water content of a sample of this compound.
Principle: Karl Fischer (KF) titration is a specific method for water determination. A KF reagent containing iodine is titrated into a solvent containing the sample. Water reacts with the iodine in a 1:1 molar ratio. The endpoint is reached when all the water is consumed, and excess iodine is detected, typically by an electrochemical sensor.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
KF reagent (e.g., Hydranal-Composite 5)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample introduction
-
This compound sample
Procedure:
-
System Preparation: Fill the KF titrator burette with the KF reagent and condition the titration cell solvent (e.g., anhydrous methanol) by running a pre-titration to neutralize any ambient moisture in the cell.
-
Reagent Standardization: Accurately add a known amount of pure water or a certified water standard to the conditioned cell and perform a titration. This determines the titer of the KF reagent (mg of water per mL of reagent).
-
Sample Preparation: Since 2-Sulfobenzoic acid is soluble in water, it can often be dissolved in a suitable solvent for direct injection. If it is not fully soluble in the KF solvent, an external extraction or dissolution step may be necessary.[2]
-
Sample Titration: a. Accurately weigh a suitable amount of the this compound sample (e.g., 100-200 mg) using the "Weighing by Difference" method. b. Quickly transfer the weighed sample directly into the conditioned titration cell. c. Begin the titration. The instrument will automatically add the KF reagent until the endpoint is detected. d. Record the volume of KF reagent consumed.
-
Calculation: Water Content (%) = [(Volume of KF reagent used (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
Expected Result: A product specification sheet for this compound indicates the water content can be up to 22.0% as determined by Karl Fischer titration.
Data Presentation
Hygroscopicity Classification (European Pharmacopoeia)
This table provides a standardized classification for the hygroscopic nature of a substance.
| Classification | Definition (% Weight Gain after 24h at 80% RH, 25°C) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs sufficient water to form a liquid |
The classification helps in assessing the risk of moisture absorption and determining appropriate handling and storage conditions.
This technical support guide is intended to assist laboratory professionals in accurately handling this compound. For further assistance, please consult your institution's safety and procedural guidelines.
References
Technical Support Center: 2-Sulfobenzoic Acid Hydrate Catalyzed Reactions
Welcome to the technical support center for 2-sulfobenzoic acid hydrate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments utilizing this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
A1: this compound is a strong Brønsted acid catalyst used in a variety of organic transformations. Its high acidity and solubility in polar organic solvents make it a suitable catalyst for reactions such as:
-
Esterification of carboxylic acids with alcohols.
-
Dehydration of alcohols to form alkenes or ethers.
-
Friedel-Crafts acylation and alkylation reactions.
-
Pechmann condensation for the synthesis of coumarins.
Q2: How does this compound differ from other acid catalysts like sulfuric acid?
A2: While both are strong acids, this compound offers several potential advantages. It is a solid, making it easier to handle and weigh compared to fuming sulfuric acid. Its organic nature can improve solubility in certain reaction media. However, its thermal stability may be lower than sulfuric acid, and it may be more prone to participating in side reactions under certain conditions.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. It is hygroscopic and should be protected from moisture.
Troubleshooting Guides
This section provides troubleshooting for common issues and potential side products that may be observed in reactions catalyzed by this compound.
Esterification Reactions
Issue: Low yield of the desired ester and formation of unknown impurities.
Potential Side Products:
-
2-Sulfobenzoic Anhydride: At elevated temperatures, 2-sulfobenzoic acid can undergo self-condensation to form its cyclic anhydride.[1][2][3] This anhydride can also act as an acylating agent, potentially leading to other byproducts.
-
Sulfonated Byproducts: The sulfonic acid group of the catalyst might react with the alcohol or the carboxylic acid, especially at high temperatures, leading to the formation of sulfonated esters or other sulfonated organic molecules.
-
Dehydration Products of Alcohol: If the alcohol substrate is prone to dehydration (e.g., secondary or tertiary alcohols), alkenes or ethers can be formed as side products.
-
Unreacted Starting Materials: Due to the reversible nature of Fischer esterification, incomplete conversion is common.[4][5]
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Low conversion | Reaction has not reached equilibrium or catalyst is inactive. | Increase reaction time, consider adding a small amount of fresh catalyst. Ensure the catalyst has been properly stored to prevent deactivation by moisture. |
| Presence of a high-boiling point impurity | Formation of 2-sulfobenzoic anhydride. | Lower the reaction temperature. Use a milder dehydrating agent in conjunction with the catalyst if water removal is necessary. |
| Formation of alkenes or ethers | Alcohol dehydration. | Lower the reaction temperature. Use a less acidic catalyst if the substrate is highly sensitive. |
| Water present in the final product | Incomplete reaction or hydrolysis of the ester. | Use a Dean-Stark trap or a drying agent to remove water as it is formed to drive the equilibrium towards the product.[6] |
Experimental Protocol: Fischer Esterification of Benzoic Acid with Ethanol
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzoic acid (1.0 eq), ethanol (3.0 eq), and this compound (0.05 eq).
-
Add a suitable solvent (e.g., toluene) to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the removal of water in the trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl benzoate.
-
Purify the product by distillation or column chromatography.
Dehydration of Alcohols
Issue: Formation of multiple alkene isomers and polymeric materials.
Potential Side Products:
-
Rearranged Alkenes: Carbocation intermediates formed during the dehydration of secondary and tertiary alcohols can undergo rearrangements (hydride or alkyl shifts) to form more stable carbocations, leading to a mixture of alkene isomers.[7]
-
Ethers: Intermolecular dehydration between two alcohol molecules can lead to the formation of ethers, especially at lower temperatures.
-
Polymeric Materials: Under strongly acidic conditions and at high temperatures, some alkenes can undergo polymerization.
-
Oxidation Products: Although less common than with sulfuric acid, the possibility of oxidation of the alcohol cannot be entirely ruled out, especially in the presence of impurities.[8]
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Mixture of alkene isomers | Carbocation rearrangement. | Use a milder, less acidic catalyst or a different synthetic route that avoids carbocation intermediates if a specific isomer is desired. |
| Significant amount of ether byproduct | Intermolecular dehydration is competing with intramolecular dehydration. | Increase the reaction temperature to favor alkene formation. |
| Formation of a tar-like substance | Polymerization of the alkene product. | Lower the reaction temperature, reduce the reaction time, or use a less concentrated catalyst solution. |
Friedel-Crafts Type Reactions
Issue: Low yield, polysubstitution, or unexpected isomers.
Potential Side Products:
-
Polysubstituted Products: The initial acylation or alkylation product can be more reactive than the starting material, leading to the introduction of multiple groups onto the aromatic ring.
-
Isomeric Products: The directing effects of existing substituents on the aromatic ring will determine the position of the incoming electrophile. A mixture of ortho, meta, and para isomers can be formed.
-
Rearranged Alkylation Products: In Friedel-Crafts alkylation, the carbocation electrophile can rearrange to a more stable carbocation before attacking the aromatic ring.[9]
-
Complex Formation: The catalyst can form a complex with the carbonyl group of the acylated product, requiring a stoichiometric amount of catalyst and a proper workup to liberate the product.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Multiple products detected by chromatography | Polysubstitution or isomerization. | Use a milder catalyst, lower the reaction temperature, or use a less reactive acylating/alkylating agent. Consider using a protecting group strategy to block certain positions on the aromatic ring. |
| Product is an isomer of the expected compound | Carbocation rearrangement (in alkylation). | Use a different synthetic method that avoids the formation of a free carbocation, such as acylation followed by reduction. |
| Difficulty isolating the product | Strong complex formation between the product and the catalyst. | During workup, ensure thorough hydrolysis with water or dilute acid to break up the catalyst-product complex. |
Visualizations
Caption: Troubleshooting workflow for esterification reactions.
Caption: Potential side products in alcohol dehydration.
Caption: Key steps in the Pechmann condensation.[10]
References
- 1. 2-Sulfobenzoic acid cyclic anhydride(81-08-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Sulfobenzoic acid cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]
- 3. 81-08-3 CAS MSDS (2-Sulfobenzoic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading of 2-Sulfobenzoic Acid Hydrate for Esterification
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of 2-sulfobenzoic acid hydrate as a catalyst for esterification reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Question: I am observing a low or no yield of my ester product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in an esterification reaction catalyzed by this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus reducing the ester yield.
-
Solution: To drive the reaction forward, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture. Additionally, using a large excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the product side.
-
-
Suboptimal Catalyst Loading: The amount of this compound is critical. Too little catalyst will result in a slow reaction rate, while an excessive amount may not lead to a proportional increase in yield and can complicate product purification.
-
Solution: The optimal catalyst loading should be determined experimentally. Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase the loading to find the point of maximum yield versus catalyst amount.
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached equilibrium due to inadequate temperature or duration.
-
Solution: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If the starting material is still present after the planned reaction time, consider extending the duration or cautiously increasing the temperature.
-
-
Catalyst Deactivation: The catalytic activity of this compound can diminish over time or due to impurities in the reactants.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. If catalyst deactivation is suspected, regeneration may be possible. For sulfonic acid catalysts, this can sometimes be achieved by washing with a solvent to remove adsorbed species, followed by drying. In some cases, treatment with a strong acid may be necessary to restore the sulfonic acid groups.[1]
-
Question: My reaction is producing unexpected byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in esterification.
-
Ether Formation: At higher temperatures, a common side reaction is the dehydration of the alcohol to form an ether.
-
Mitigation: Optimize the reaction temperature to favor esterification. A lower temperature and slightly longer reaction time may be preferable to a higher temperature that promotes ether formation.
-
-
Charring or Decomposition: Excessive heat can lead to the decomposition of starting materials or products, indicated by a darkening of the reaction mixture.
-
Mitigation: Carefully control the reaction temperature and ensure even heating. Use a heating mantle and stir the reaction mixture vigorously.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading of this compound for esterification?
A1: The optimal catalyst loading is dependent on the specific substrates (carboxylic acid and alcohol) and reaction conditions. Generally, a good starting point is between 5-15 wt% of the catalyst relative to the limiting reactant.[2] However, it is highly recommended to perform a loading optimization study for your specific reaction, as illustrated in the experimental protocol below. Increasing the catalyst loading can increase the reaction rate, but beyond a certain point, it may not significantly improve the yield and could lead to mass transfer limitations.[3]
Q2: How does the reaction temperature affect the esterification process?
A2: Temperature plays a crucial role. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to undesirable side reactions such as the dehydration of the alcohol to form ethers, or decomposition of the reactants or products. The optimal temperature should be high enough to achieve a reasonable reaction rate but low enough to minimize byproduct formation.
Q3: Can this compound be recovered and reused?
A3: As a solid acid catalyst, this compound has the potential for recovery and reuse, which is a significant advantage over homogeneous catalysts.[4] After the reaction, the catalyst can be separated from the reaction mixture by filtration. To reuse the catalyst, it should be washed with a suitable solvent to remove any adsorbed organic material and then thoroughly dried. The catalytic activity may decrease over repeated cycles due to leaching of the sulfonic acid groups or fouling of the catalyst surface.[5]
Q4: What is the role of the water molecule in this compound?
A4: The "hydrate" in this compound indicates the presence of a water molecule within the crystal structure. For an esterification reaction, which produces water, it is advisable to use the catalyst in its anhydrous form if possible, or to account for the water of hydration when planning water removal strategies. However, the catalytic activity is primarily due to the acidic sulfonic acid group.
Data Presentation
Table 1: Effect of Catalyst Loading on Ester Yield
| Catalyst Loading (wt%) | Reaction Time (hours) | Temperature (°C) | Ester Yield (%) |
| 2.5 | 6 | 120 | 65 |
| 5.0 | 6 | 120 | 85 |
| 10.0 | 6 | 120 | 94 |
| 15.0 | 6 | 120 | 95 |
Note: This data is representative of a typical esterification and illustrates the general trend. Actual results will vary depending on the specific reactants and conditions.
Table 2: Catalyst Reusability Study
| Cycle | Ester Yield (%) |
| 1 | 94 |
| 2 | 91 |
| 3 | 88 |
| 4 | 84 |
Note: This table provides an example of the decline in catalyst activity with repeated use. The rate of deactivation depends on the reaction conditions and the purification process between cycles.
Experimental Protocols
Protocol 1: Optimizing Catalyst Loading for the Esterification of a Generic Carboxylic Acid with an Alcohol
-
Reactant and Catalyst Setup: In a series of round-bottom flasks equipped with reflux condensers and magnetic stirrers, place the carboxylic acid (1.0 eq) and the alcohol (3.0 eq).
-
Catalyst Addition: To each flask, add a different amount of this compound. For example:
-
Flask 1: 2.5 wt%
-
Flask 2: 5.0 wt%
-
Flask 3: 10.0 wt%
-
Flask 4: 15.0 wt%
-
-
Reaction: Heat the mixtures to a constant temperature (e.g., 120 °C) with vigorous stirring for a set amount of time (e.g., 6 hours).
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by TLC or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixtures to room temperature. Filter the solid catalyst from the reaction mixture. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester. Purify the ester by an appropriate method (e.g., distillation or column chromatography). Determine the yield for each catalyst loading to identify the optimal amount.
Mandatory Visualization
Caption: Workflow for optimizing this compound catalyst loading.
Caption: Troubleshooting guide for low ester yield in esterification reactions.
References
- 1. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. digital.csic.es [digital.csic.es]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Recrystallization of 2-Sulfobenzoic Acid Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-sulfobenzoic acid hydrate. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, a detailed experimental protocol, and a workflow for troubleshooting recrystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Water is the most suitable and commonly recommended solvent for the recrystallization of this compound.[1] This is due to the compound's high polarity, stemming from its sulfonic acid and carboxylic acid groups, which allows for good solubility in hot water and lower solubility in cold water—the ideal characteristics for a recrystallization solvent.[2] While it is also soluble in other polar organic solvents, water is often preferred for its safety, cost-effectiveness, and ability to effectively remove non-polar impurities.[2]
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent to completely dissolve the crude this compound. A common procedure is to start with a small volume of solvent, bring it to a boil, and then gradually add more boiling solvent in small portions until the solid is fully dissolved.[3][4][5] Using too much solvent will result in a low or no yield of crystals upon cooling.[3]
Q3: My this compound is not dissolving, even in boiling water. What should I do?
A3: If the compound is not dissolving, it could be due to a few reasons. Firstly, ensure you are giving it enough time to dissolve, as the process can sometimes be slow. Continue adding small portions of boiling water until it dissolves. If a portion of the material remains undissolved even after adding a significant amount of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q4: How can I improve the purity of my recrystallized this compound?
A4: To maximize purity, ensure a slow cooling process. Rapid cooling can trap impurities within the crystal lattice.[6] Allowing the solution to cool slowly to room temperature before transferring it to an ice bath promotes the formation of larger, purer crystals. Additionally, washing the collected crystals with a small amount of ice-cold solvent will help remove any adhering impurities from the crystal surfaces.
Q5: What is "oiling out," and how can I prevent it?
A5: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. To prevent this, you can add a small amount of additional hot solvent to the solution to decrease the saturation. Ensuring a slower cooling rate can also help. If oiling out persists, you may need to consider a different solvent or a solvent mixture.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The concentration of the compound is too low. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.[3][8] 3. Concentrate the solution by evaporating some of the solvent. |
| Low yield of crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not ice-cold. 4. Incomplete transfer of crystals from the flask to the filter. | 1. Use the minimum amount of boiling solvent necessary for dissolution.[3] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. 3. Always use ice-cold solvent to wash the crystals to minimize dissolution. 4. Rinse the crystallization flask with a small amount of the ice-cold mother liquor to transfer all the crystals. |
| Crystals are discolored or appear impure. | 1. The cooling process was too rapid, trapping impurities. 2. The presence of colored impurities in the original sample. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If necessary, re-dissolve the crystals in fresh hot solvent and recrystallize. 2. If the solution is colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.[6] |
| "Oiling out" occurs. | 1. The solution is too concentrated. 2. The cooling is too rapid. 3. The melting point of the impure compound is below the temperature of the solution. | 1. Add a small amount of additional hot solvent to the mixture.[7][8] 2. Allow the solution to cool more slowly. 3. Reheat the solution to dissolve the oil, add more solvent, and try to induce crystallization at a lower temperature by seeding. |
Data Presentation
| Temperature (°C) | Solubility in Water ( g/100 mL) |
| Low (e.g., 0-10) | Low |
| Room Temperature (e.g., 20-25) | Moderate |
| High (e.g., 80-100) | High |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from Water
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., start with 5-10 mL per gram of crude product).
-
Heat the mixture on a hot plate with stirring.
-
Bring the solution to a gentle boil.
-
Gradually add more hot deionized water in small portions until all the solid has just dissolved. Avoid adding an excess of water.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a fluted filter paper in the preheated funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to promote the formation of large crystals.
-
Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold deionized water.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold deionized water to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature oven can be used.
-
-
Analysis:
-
Once dry, weigh the purified crystals to calculate the percent recovery.
-
Determine the melting point of the recrystallized product to assess its purity. Pure this compound should have a sharp melting point.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. echemi.com [echemi.com]
Alternative workup procedures for reactions involving 2-Sulfobenzoic acid hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Sulfobenzoic acid hydrate.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted this compound from my reaction mixture, especially if my product is neutral and organic-soluble?
A1: The most effective method is a liquid-liquid extraction using a mild base. 2-Sulfobenzoic acid is highly acidic and readily deprotonates to form a water-soluble salt. By dissolving your crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous solution of a weak base (e.g., saturated sodium bicarbonate), the 2-sulfobenzoic acid will be selectively pulled into the aqueous layer as its sodium salt. Your neutral organic product will remain in the organic layer.[1][2][3]
Q2: What is the best way to purify my solid product after removing the this compound?
A2: Recrystallization is a standard and effective method for purifying solid organic compounds.[4][5][6] The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.
Q3: My desired product also has some water solubility. How can I avoid losing it during the aqueous wash?
A3: If your product has some water solubility, you can minimize its loss by:
-
Using a saturated brine (NaCl solution) for the final wash. This reduces the solubility of organic compounds in the aqueous layer.
-
Back-extracting the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Minimizing the volume of aqueous base used during the extraction.
Q4: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction?
A4: While NaOH will also effectively remove 2-sulfobenzoic acid, it is a strong base and may react with sensitive functional groups on your desired product.[3] For this reason, a weaker base like sodium bicarbonate is generally recommended unless your product is stable to strong bases.
Troubleshooting Guides
Issue 1: An insoluble solid or goo forms at the interface of the organic and aqueous layers during extraction.
This can happen if the deprotonated 2-sulfobenzoic acid salt or your product salt has limited solubility in both layers.
-
Solution Workflow:
Caption: Troubleshooting workflow for interfacial solids.
Issue 2: An emulsion forms during the basic wash, and the layers will not separate.
Emulsions are common when basic solutions are shaken vigorously.
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
-
Logical Diagram:
Caption: Decision process for resolving emulsions.
Issue 3: After acidification of the basic aqueous layer, no precipitate forms to recover the 2-sulfobenzoic acid.
This indicates that the 2-sulfobenzoic acid may be too soluble in the current solution, or that it was not successfully extracted in the first place.
-
Troubleshooting Steps:
-
Confirm the aqueous layer is strongly acidic (pH < 2) with pH paper.
-
If acidic, try adding a significant amount of NaCl to "salt out" the organic acid, reducing its water solubility.
-
Cool the solution in an ice bath to further decrease solubility.
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If no precipitate forms, extract the acidified aqueous layer with a polar organic solvent like ethyl acetate to recover the 2-sulfobenzoic acid.
-
Alternative Workup Procedures: Experimental Protocols
Protocol 1: Standard Acid-Base Extraction to Remove this compound
This protocol is ideal for separating a neutral, water-insoluble organic product from the acidic starting material.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 5-10 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.
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Separation: Allow the layers to separate. Drain the lower aqueous layer.
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Second Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution.
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Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities.
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Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of 2-sulfobenzoic acid. This product can then be further purified by recrystallization or chromatography.
| Parameter | Value/Range | Notes |
| Organic Solvent | Ethyl Acetate, CH₂Cl₂ | 5-10 mL / g crude |
| Aqueous Base | Saturated NaHCO₃ | 2 extractions |
| Typical Recovery (Organic Layer) | >95% | Product dependent |
| Purity Improvement | High | Effective removal of acid |
Protocol 2: Purification of a Solid Product by Recrystallization
This protocol is for the purification of the desired solid organic compound after the initial extraction workup.
Methodology:
-
Solvent Selection: Choose a solvent in which your product is highly soluble when hot and poorly soluble when cold. Common choices include ethanol, isopropanol, hexanes, or mixtures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils.
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Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4][5]
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
| Parameter | Value/Range | Notes |
| Solvent Volume | Minimal amount required | Add dropwise at boiling point |
| Cooling Time | 30-60 min (RT), 15-30 min (ice) | Slow cooling is key |
| Typical Recovery | 70-90% | Dependent on solubility curve |
| Expected Purity | >99% | If a good solvent is chosen |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. byjus.com [byjus.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Sulfonephthalein Dyes Using 2-Sulfobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonephthalein dyes. The core of this process involves the reaction of 2-sulfobenzoic anhydride, derived from 2-sulfobenzoic acid hydrate, with various phenolic compounds. Preventing byproduct formation is critical to achieving high purity and reliable performance of these dyes, which are often used as pH indicators.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound used in sulfonephthalein dye synthesis?
A1: In the synthesis of sulfonephthalein dyes, this compound is not used directly. It is first converted to its cyclic anhydride, 2-sulfobenzoic anhydride (also known as o-sulfobenzoic anhydride).[1][2][3] This anhydride is the key electrophile that reacts with phenols in a Friedel-Crafts acylation-type reaction to form the dye molecule.[1][4]
Q2: What are the general steps in a typical sulfonephthalein dye synthesis?
A2: The synthesis generally involves the following key stages:
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Preparation of 2-Sulfobenzoic Anhydride: This is often prepared from saccharin or by dehydrating 2-sulfobenzoic acid.[1][3]
-
Condensation Reaction: 2-sulfobenzoic anhydride is reacted with a phenol (or a substituted phenol) in the presence of a condensing agent, typically a strong acid like concentrated sulfuric acid.[1][3]
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Work-up and Precipitation: After the reaction is complete, the mixture is typically poured into water to precipitate the crude dye.[1]
-
Purification: The crude dye is then purified, often by recrystallization from a suitable solvent mixture (e.g., ethanol-water), to remove unreacted starting materials and byproducts.[1]
Q3: Why is the purity of sulfonephthalein dyes important?
A3: The purity of sulfonephthalein dyes is crucial, especially when they are used as pH indicators. Impurities originating from the synthesis process can lead to batch-to-batch variations in performance and cause uncertainties in pH measurements.[5] For accurate and reproducible results in analytical and diagnostic applications, high-purity dyes are essential.
Troubleshooting Guide
Unsatisfactory results in dye synthesis can often be traced to specific issues in the experimental setup and reaction conditions. This guide addresses common problems and provides targeted solutions.
| Problem | Potential Cause(s) | Troubleshooting & Prevention Strategies |
| Low Yield of the Desired Dye | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of reactants or product: Excessively high temperatures can lead to degradation. 3. Moisture contamination: The condensing agent (e.g., sulfuric acid) can be deactivated by water. 4. Suboptimal stoichiometry: Incorrect molar ratios of 2-sulfobenzoic anhydride to the phenolic reactant. | 1. Optimize reaction conditions: Systematically vary the reaction time and temperature to find the optimal balance for your specific dye. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Precise temperature control: Use an oil bath or a temperature-controlled heating mantle to maintain the desired temperature. Avoid localized overheating. 3. Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous grade reagents where possible. 4. Stoichiometric considerations: A common approach is to use a twofold molar excess of the phenol relative to the 2-sulfobenzoic anhydride.[1] |
| Product is an Off-Color or a Mixture of Colors | 1. Formation of monosubstituted byproducts: Incomplete reaction can lead to the formation of intermediates where only one molecule of the phenol has reacted with the anhydride. 2. Sulfonation of the phenol: The strong acidic conditions, particularly with concentrated sulfuric acid, can lead to the sulfonation of the aromatic ring of the phenol, creating sulfonated byproducts. 3. Polymeric byproducts: High temperatures and prolonged reaction times can sometimes lead to the formation of polymeric materials. | 1. Drive the reaction to completion: Ensure adequate reaction time and temperature. Consider a stepwise addition of the phenolic reactant. 2. Control the amount and type of acid catalyst: Use the minimum effective amount of sulfuric acid. In some cases, using a milder condensing agent like phosphoric acid may be beneficial.[6] 3. Moderate reaction conditions: Avoid excessively high temperatures and overly long reaction times. |
| Difficulty in Purifying the Product | 1. Presence of unreacted starting materials: Inefficient reaction or work-up can leave unreacted 2-sulfobenzoic anhydride or phenol in the crude product. 2. Formation of structurally similar byproducts: Some side reactions may produce byproducts with similar solubility to the desired dye, making separation by simple recrystallization difficult. | 1. Thorough washing: During the work-up, wash the crude precipitate with cold distilled water to remove water-soluble impurities and unreacted starting materials.[1] 2. Advanced purification techniques: If recrystallization is insufficient, consider column chromatography. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used for purification and purity assessment.[7] |
| Inconsistent Results Between Batches | 1. Variability in raw material quality: The purity of the starting 2-sulfobenzoic anhydride and phenols can vary. 2. Lack of precise control over reaction parameters: Minor variations in temperature, reaction time, or stirring rate can influence the outcome. | 1. Characterize starting materials: Ensure the purity of your starting materials before beginning the synthesis. 2. Standardize the protocol: Maintain consistent and precise control over all reaction parameters for each synthesis. |
Experimental Protocols
General Microwave-Assisted Synthesis of Phenol Red
This protocol describes a modern and efficient method for the synthesis of Phenol Red (Phenolsulfonphthalein). It can be adapted for other sulfonephthalein dyes by substituting phenol with the appropriate phenolic derivative.[1]
Materials:
-
2-Sulfobenzoic anhydride
-
Phenol
-
Concentrated sulfuric acid (catalyst)
-
Microwave synthesizer
-
Appropriate microwave-safe reaction vessel
-
Magnetic stir bar
-
Beaker
-
Distilled water
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-sulfobenzoic anhydride and a twofold molar excess of phenol.[1]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Microwave Irradiation: Place the reaction vessel in the microwave synthesizer. Irradiate the mixture at a power and for a duration sufficient to induce the reaction (e.g., 300-500 W for 5-15 minutes).[1] The progress of the reaction can often be monitored by a visible color change.
-
Work-up: After the reaction mixture has cooled, add distilled water to precipitate the crude Phenol Red.[1]
-
Purification:
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as melting point determination, NMR spectroscopy, and UV-Vis spectroscopy.
Quantitative Data: Physicochemical Properties of Common Sulfonephthalein Dyes
The following table summarizes key quantitative data for several common sulfonephthalein dyes, which are important for their application as pH indicators.[1]
| Dye Name | pKa₁ | pKa₂ | λmax (acidic form) | λmax (basic form) | pH Transition Range |
| Phenol Red | 1.2 | 7.7-8.0 | 443 nm | 573 nm | 6.8 (Yellow) – 8.2 (Red) |
| Cresol Red | 1.0-1.8 | 8.2 | 434 nm | 573 nm | 0.2 (Red) – 1.8 (Yellow) & 7.2 (Yellow) – 8.8 (Reddish-purple) |
| Chlorophenol Red | 6.0 | - | 433 nm | 575 nm | 4.8 (Yellow) – 6.8 (Red) |
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the experimental workflow and the decision-making process during troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of sulfonephthalein dyes.
Caption: A logical diagram for troubleshooting common issues in sulfonephthalein dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions catalyzed by 2-Sulfobenzoic acid hydrate
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by 2-sulfobenzoic acid hydrate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
Low yields in acid-catalyzed reactions can stem from several factors. The most common issues include an incomplete reaction, catalyst deactivation, competing side reactions, and product loss during workup.[1][2] It's crucial to systematically evaluate each stage of your process, from reagent quality to final purification.[3][4]
Q2: How does the "hydrate" in this compound affect my reaction, especially in esterifications?
The "hydrate" indicates that water molecules are incorporated into the catalyst's crystal structure. This is a critical consideration for water-sensitive reactions.
-
Catalyst Deactivation: Water can inhibit the catalytic activity of strong acids like sulfonic acids.[5][6] It is suggested that protons from the acid are preferentially solvated by water molecules over the reactant (e.g., an alcohol), reducing the catalyst's effectiveness.[6] Studies have shown that the presence of water can reduce the catalytic activity of sulfuric acid by up to 90%.[6]
-
Equilibrium Shift: In reversible reactions like Fischer esterification, water is a byproduct.[7][8] The water from the catalyst, in addition to the water generated during the reaction, can shift the equilibrium back towards the starting materials, thereby lowering the final ester yield according to Le Châtelier's principle.[9]
Q3: What are the optimal reaction conditions to maximize yield?
Optimizing reaction conditions is key to overcoming equilibrium limitations and minimizing side reactions.[1]
-
Temperature: For many esterification reactions, a temperature range of 60–110 °C is typical.[10] It's essential to find a balance; excessively high temperatures can promote side reactions or decomposition, while low temperatures may lead to an impractically slow reaction rate.[11]
-
Reactant Stoichiometry: To drive the equilibrium toward the product side, it is common practice to use a large excess of one of the reactants, typically the less expensive one (often the alcohol in an esterification).[8][12]
-
Water Removal: Actively removing water as it forms is one of the most effective strategies to increase yield in esterification.[10] This can be achieved using a Dean-Stark apparatus, adding molecular sieves, or using the acid catalyst itself as a dehydrating agent if it's a strong one like concentrated sulfuric acid.[7][8][10]
-
Catalyst Loading: The amount of catalyst is crucial. While it is a catalyst, an insufficient amount will lead to a slow or incomplete reaction. Typical loadings for acid catalysts can vary, so consulting literature for similar reactions is recommended.
Q4: My catalyst seems to have lost activity after one use. What causes this and can it be regenerated?
Catalyst deactivation is a common issue and can occur through several mechanisms.[13]
-
Leaching: The sulfonic acid group (-SO3H) can be cleaved from the benzene ring and leach into the reaction medium, especially under harsh hydrothermal conditions.[14][15][16]
-
Poisoning: Impurities in the starting materials, particularly basic compounds, can neutralize the acid sites of the catalyst. Sulfur compounds are known to be potent poisons for many catalysts.[13]
-
Ion Exchange: Cations present in the reaction mixture (e.g., from starting materials or side reactions) can exchange with the protons of the sulfonic acid groups, rendering them inactive.[14][17]
Regeneration: For deactivation caused by ion exchange, the catalyst's activity can often be restored. This "proton leaching" is a reversible mode of deactivation that can be overcome by treating the spent catalyst with a strong Brønsted acid to replenish the protons.[14][17]
Q5: I'm observing unexpected byproducts. How can I improve the selectivity of my reaction?
Side reactions compete with your main reaction and reduce the yield of the desired product.[1]
-
Control Reagent Addition: Adding a highly reactive reagent slowly and dropwise can prevent localized high concentrations and temperature spikes that often lead to side reactions.[18]
-
Optimize Temperature: As mentioned, temperature control is critical. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often improve selectivity.[1]
-
Purity of Reagents: Impurities in starting materials can sometimes catalyze side reactions.[2] Ensure all your reagents and solvents are of high purity.[4]
Q6: Could my workup and purification procedure be the cause of my low yield?
Yes, significant product loss can occur during the workup and purification stages.[3][19]
-
Extraction: Ensure you are using the correct solvent and pH for extraction. To remove the acid catalyst, a wash with water or a mild base (like sodium bicarbonate) is common.[20] Perform multiple extractions with smaller volumes of solvent rather than one large one to maximize recovery.[1]
-
Transfers: Minimize the number of transfers between flasks, as a small amount of material is lost with each transfer.[19]
-
Drying and Evaporation: When rinsing the drying agent, ensure you do it thoroughly.[3] If your product is volatile, be cautious during solvent removal with a rotary evaporator to avoid loss.[3]
Data Presentation
The following table summarizes typical reaction parameters for Fischer esterification, a common reaction catalyzed by acids like 2-sulfobenzoic acid.
| Parameter | Typical Range/Value | Rationale & Citation |
| Reaction Temperature | 60 - 110 °C | Balances reaction rate against potential for side reactions and decomposition.[10] |
| Alcohol to Acid Ratio | Large excess (often used as solvent) | Shifts the reaction equilibrium towards the ester product (Le Châtelier's Principle).[9][12] |
| Catalyst | H₂SO₄, p-TsOH, Lewis Acids | Strong acids are required to protonate the carboxylic acid, making it more electrophilic.[10] |
| Water Management | Continuous removal (e.g., Dean-Stark) | As a byproduct, removing water drives the equilibrium towards completion.[8][10][12] |
| Reaction Time | 1 - 10 hours | Varies based on substrate reactivity, temperature, and catalyst efficiency.[10] |
Experimental Protocols
General Protocol for Fischer Esterification
This protocol provides a general guideline for an esterification reaction using this compound as the catalyst.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (10.0 eq, can serve as solvent)
-
This compound (0.05 - 0.1 eq)
-
Anhydrous organic solvent (e.g., Toluene, if alcohol is not used as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol. If not using the alcohol as the solvent, add the anhydrous organic solvent.
-
Catalyst Addition: Add the this compound to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 60-110°C) with vigorous stirring.[10] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature.[21]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If a solvent like toluene was used, dilute with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by distillation or column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Catalytic Pathway for Fischer Esterification
Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Esterification - Concept [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. How To Run A Reaction [chem.rochester.edu]
Managing the corrosivity of 2-Sulfobenzoic acid hydrate in a laboratory setting
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosivity of 2-Sulfobenzoic acid hydrate in a laboratory setting.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Visible corrosion (pitting, discoloration) on stainless steel (304/316L) equipment. | 2-Sulfobenzoic acid is a strong acid and can corrode stainless steel, especially at elevated temperatures and concentrations. | 1. Immediately transfer the solution to a more resistant container (e.g., glass, PTFE, or a high-nickel alloy like Hastelloy C-276). 2. Neutralize and clean the affected stainless steel surface. 3. For future experiments, consider using more resistant materials. Refer to the Material Compatibility table below. |
| Unexpected degradation or swelling of plastic components (e.g., tubing, containers). | The acidic nature of this compound can attack certain polymers. | 1. Discontinue use of the affected plastic component. 2. Consult the Material Compatibility table to select a more appropriate polymer, such as PTFE or PVDF. 3. Always perform a small-scale compatibility test before large-scale use. |
| A spill has occurred, and the solid material is difficult to handle. | This compound is a solid and can be hygroscopic, potentially becoming sticky or clumpy upon exposure to air. | 1. Evacuate the immediate area and ensure proper ventilation. 2. Wear appropriate PPE (see PPE Selection Guide). 3. Contain the spill using a non-combustible absorbent material like sand or vermiculite. 4. Neutralize the spill with a suitable agent like sodium bicarbonate or soda ash. Refer to the Spill Neutralization Protocol. |
| Uncertainty about the appropriate personal protective equipment (PPE) to use. | The corrosive nature of the compound requires specific PPE to ensure personnel safety. | Refer to the detailed PPE Selection Guide and the associated workflow diagram below to ensure you are using the correct level of protection. |
Frequently Asked Questions (FAQs)
Q1: How corrosive is this compound compared to other common laboratory acids?
A1: 2-Sulfobenzoic acid is a strong organic acid.[1] While specific corrosion rates can vary based on concentration, temperature, and the material , its corrosivity is significant and should be managed with the same level of caution as other strong acids like sulfuric or hydrochloric acid.[1]
Q2: What are the recommended materials for long-term storage of this compound solutions?
A2: For long-term storage, it is advisable to use containers made of glass, PTFE, or high-density polyethylene (HDPE) for dilute aqueous solutions at room temperature. For more concentrated solutions or elevated temperatures, high-nickel alloys such as Hastelloy C-276 are recommended for critical applications.[2][3][4][5][6][7][8][9]
Q3: Can I neutralize a spill of this compound with a strong base like sodium hydroxide?
A3: While technically possible, neutralizing with a strong base like sodium hydroxide is not recommended for spill control in a laboratory setting. The reaction can be highly exothermic, generating significant heat and potentially causing splashing of the corrosive material.[10] A weaker base, such as sodium bicarbonate or soda ash, is preferred as it allows for a more controlled and safer neutralization process.[5][11]
Q4: What are the primary hazards associated with this compound?
A4: The primary hazards are its corrosivity, causing severe skin burns and eye damage.[12] Inhalation of dust can also cause irritation to the respiratory tract. It is also hygroscopic, meaning it can absorb moisture from the air.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this compound should be treated as corrosive hazardous waste. Neutralize the waste to a pH between 6 and 8 using a suitable agent like sodium bicarbonate or soda ash. Always follow your institution's specific hazardous waste disposal procedures and local regulations.
Data Presentation
Table 1: Estimated Material Compatibility and Corrosion Rates
The following data is estimated based on the general behavior of strong acids and the known resistance of these materials. Specific testing for this compound is recommended for critical applications.
| Material | Temperature (°C) | Concentration (in water) | Estimated Corrosion Rate (mm/year) | Compatibility Rating |
| Metals | ||||
| Stainless Steel 304 | 20 | 10% | > 0.5 | Not Recommended |
| Stainless Steel 316L | 20 | 10% | 0.1 - 0.5 | Fair (Short-term use) |
| Stainless Steel 316L | 50 | 10% | > 0.5 | Not Recommended |
| Hastelloy C-276 | 20 | Up to 50% | < 0.1 | Excellent |
| Hastelloy C-276 | 80 | Up to 50% | < 0.1 | Excellent |
| Aluminum | 20 | Any | > 1.0 | Not Recommended |
| Copper | 20 | Any | > 1.0 | Not Recommended |
| Polymers | ||||
| Polytetrafluoroethylene (PTFE) | 20 - 80 | Up to 50% | Negligible | Excellent |
| Polyvinylidene fluoride (PVDF) | 20 - 60 | Up to 50% | Negligible | Excellent |
| Polypropylene (PP) | 20 | 10% | Low | Good |
| Polypropylene (PP) | 50 | 10% | Moderate | Fair |
| High-Density Polyethylene (HDPE) | 20 | 10% | Low | Good |
| Low-Density Polyethylene (LDPE) | 20 | 10% | Moderate | Fair |
| Polyvinyl Chloride (PVC) | 20 | 10% | High | Not Recommended |
Experimental Protocols
Protocol 1: Laboratory Immersion Corrosion Test (Adapted from ASTM G31)
This protocol outlines a procedure to determine the corrosion rate of a material when immersed in a solution of this compound.
1. Specimen Preparation: 1.1. Obtain coupons of the material to be tested (e.g., 316L stainless steel, Hastelloy C-276) with known surface area and composition. 1.2. Clean the specimens with a non-corrosive solvent (e.g., acetone), rinse with deionized water, and dry thoroughly. 1.3. Measure the initial dimensions to the nearest 0.01 mm and weigh each specimen to the nearest 0.1 mg.
2. Test Solution Preparation: 2.1. Prepare a solution of this compound in deionized water to the desired concentration (e.g., 10% w/v). 2.2. Record the pH of the solution.
3. Test Procedure: 3.1. Place the test solution in a suitable container (e.g., a glass beaker). 3.2. Suspend the prepared specimens in the solution using a non-metallic holder (e.g., PTFE string) ensuring they are fully immersed and not in contact with each other or the container walls. 3.3. Cover the container to prevent evaporation and contamination. 3.4. Maintain the test at a constant temperature (e.g., 20°C or 50°C) for a specified duration (e.g., 24, 48, or 96 hours). 3.5. At the end of the test period, carefully remove the specimens from the solution.
4. Post-Test Cleaning and Evaluation: 4.1. Gently clean the specimens to remove any corrosion products. A soft brush or ultrasonic cleaning in deionized water may be used. For more adherent products, a chemical cleaning method appropriate for the material should be used (refer to ASTM G1 for guidance). 4.2. Rinse the cleaned specimens with deionized water and dry thoroughly. 4.3. Weigh the dried specimens to the nearest 0.1 mg.
5. Corrosion Rate Calculation: 5.1. Calculate the mass loss (in grams) by subtracting the final weight from the initial weight. 5.2. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:
- K = a constant (8.76 × 10^4 for mm/y)
- W = mass loss in grams
- A = surface area in cm²
- T = time of exposure in hours
- D = density of the material in g/cm³
Protocol 2: Spill Neutralization
This protocol provides a safe procedure for neutralizing a spill of this compound.
1. Immediate Actions: 1.1. Alert personnel in the vicinity and evacuate the immediate area. 1.2. Ensure the area is well-ventilated. If ventilation is poor, use a respirator with acid gas cartridges. 1.3. Don the appropriate PPE as outlined in the PPE Selection Guide.
2. Containment: 2.1. For a solid spill, create a perimeter around the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent. 2.2. For a solution spill, use an absorbent boom or pads to contain the liquid.
3. Neutralization: 3.1. Slowly and carefully add a weak base neutralizing agent, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the spill. Start from the outside of the spill and work inwards. 3.2. Be aware that the reaction will produce carbon dioxide gas, which may cause some frothing or bubbling.[13][14] Add the neutralizer slowly to control the reaction. 3.3. Continue adding the neutralizer until the effervescence ceases. 3.4. Use pH paper to test the slurry. The target pH should be between 6 and 8.
4. Cleanup and Disposal: 4.1. Once neutralized, collect the residue using a plastic scoop and dustpan. 4.2. Place the neutralized material in a clearly labeled, sealed plastic container for hazardous waste. 4.3. Clean the spill area with a damp cloth or sponge, and then wipe it dry. 4.4. Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.
Mandatory Visualizations
Caption: Workflow for Laboratory Immersion Corrosion Testing.
Caption: Logical Flow for this compound Spill Response.
Caption: PPE Selection Guide for this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. parrinst.com [parrinst.com]
- 3. cipax.com [cipax.com]
- 4. braskem.com.br [braskem.com.br]
- 5. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 6. calpaclab.com [calpaclab.com]
- 7. PTFE and Teflon Chemical Compatibility Chart [abfindia.co.in]
- 8. labdepotinc.com [labdepotinc.com]
- 9. acuityprocess.com [acuityprocess.com]
- 10. reddit.com [reddit.com]
- 11. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 12. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Aromatic Sulfonic Acids: p-Toluenesulfonic Acid versus 2-Sulfobenzoic Acid Hydrate
For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical decision in optimizing chemical syntheses. This guide provides a detailed comparison of the catalytic activity of the widely-used p-Toluenesulfonic acid (p-TSA) and the less-documented 2-Sulfobenzoic acid hydrate.
While p-Toluenesulfonic acid stands as a well-established and versatile catalyst in a myriad of organic transformations, particularly esterification, a comprehensive literature review reveals a significant lack of published data on the catalytic applications of this compound. Consequently, a direct, data-driven comparison of their catalytic performance is not feasible at this time.
This guide will therefore provide a thorough overview of the catalytic prowess of p-Toluenesulfonic acid, supported by experimental data and protocols. A theoretical discussion on the potential catalytic activity of this compound, based on its chemical structure, will also be presented to offer a complete perspective.
p-Toluenesulfonic Acid (p-TSA): The Industry Standard
p-Toluenesulfonic acid is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular and cost-effective choice over mineral acids like sulfuric acid. Its high catalytic activity is well-documented in numerous reactions, most notably in Fischer-Speier esterifications.
Catalytic Performance in Esterification Reactions
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic synthesis. The catalytic efficiency of p-TSA in this reaction is highlighted in the following table, which summarizes data from various studies.
| Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oleic Acid and Methanol | 8 | None | 70 | 2 | 91.3 |
| Palmitic Acid and Methanol | Not specified | None | Not specified | Not specified | High |
| Benzoic Acid and Ethanol | 10 (wt%) | None | 75 | Not specified | 88.3 |
| Glycerol and Phthalic Anhydride | Not specified | None | Not specified | Not specified | High |
| Soybean Oil and Methanol (Transesterification) | 8 | None | 110 | 2 | 98.66 |
Table 1: Catalytic Performance of p-Toluenesulfonic Acid in Various Esterification Reactions. This table illustrates the effectiveness of p-TSA across a range of substrates and conditions, consistently leading to high product yields in relatively short reaction times.
Experimental Protocol: Esterification of Oleic Acid with Methanol using p-TSA
The following is a representative experimental protocol for the esterification of a fatty acid catalyzed by p-TSA.
Materials:
-
Oleic Acid
-
Methanol
-
p-Toluenesulfonic acid (p-TSA)
-
Solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of oleic acid and methanol (e.g., a 1:12 molar ratio) is prepared.
-
p-Toluenesulfonic acid (e.g., 8 wt% relative to oleic acid) is added to the mixture.
-
The reaction mixture is heated to 70°C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the excess acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the methyl oleate product.
Visualizing the Experimental Workflow
The general workflow for a p-TSA catalyzed esterification can be visualized as follows:
Figure 1. Workflow for p-TSA catalyzed esterification.
This compound: A Theoretical Perspective
While experimental data on the catalytic activity of this compound is scarce, its chemical structure allows for some theoretical predictions.
Like p-TSA, 2-Sulfobenzoic acid is an aromatic sulfonic acid. The presence of the sulfonic acid group (-SO₃H) imparts strong Brønsted acidity, which is the key to its potential catalytic activity in acid-catalyzed reactions such as esterification. The general mechanism for acid-catalyzed esterification, which would apply to 2-Sulfobenzoic acid, is illustrated below.
Figure 2. General mechanism of acid-catalyzed esterification.
The key difference in the structure of 2-Sulfobenzoic acid compared to p-TSA is the presence of a carboxylic acid group (-COOH) on the benzene ring, ortho to the sulfonic acid group. This could potentially influence its catalytic activity in several ways:
-
Increased Acidity: The electron-withdrawing nature of the carboxylic acid group could increase the acidity of the sulfonic acid proton, potentially leading to higher catalytic activity.
-
Intramolecular Interactions: The proximity of the two acidic groups might lead to intramolecular hydrogen bonding, which could affect the catalyst's solubility and its interaction with reactants.
-
Steric Hindrance: The presence of the ortho-substituent might introduce steric hindrance around the catalytic site, which could be a disadvantage in reactions involving bulky substrates.
A study on a polymer derived from a related compound, poly(2-hydroxy-5-sulfobenzoic acid), has shown its potential as a catalyst for biodiesel production, suggesting that the sulfobenzoic acid moiety can indeed be catalytically active. However, without direct experimental evidence for this compound itself, these points remain speculative.
Conclusion and Future Outlook
p-Toluenesulfonic acid remains the catalyst of choice for many applications due to its proven efficacy, commercial availability, and extensive documentation in the scientific literature. Its performance in esterification reactions is consistently high, making it a reliable tool for synthetic chemists.
The catalytic potential of this compound is an area that warrants further investigation. Its unique structure suggests it could offer different reactivity or selectivity compared to p-TSA. Future studies directly comparing the catalytic activity of these two acids in various organic transformations would be highly valuable to the scientific community and could potentially unveil a new and efficient catalyst for organic synthesis. Researchers are encouraged to explore the catalytic properties of this compound to fill the current knowledge gap.
A Comparative Guide to 2-Sulfobenzoic Acid Hydrate and Heterogeneous Sulfonic Acid Catalysts in Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of carboxylic acids with alcohols is a fundamental and widely utilized reaction in the synthesis of a vast array of organic compounds, from pharmaceuticals to polymers. The choice of catalyst is paramount in achieving efficient, selective, and environmentally benign esterification processes. This guide provides a comprehensive comparison between a homogeneous catalyst, 2-sulfobenzoic acid hydrate, and various heterogeneous sulfonic acid catalysts, supported by experimental data and detailed protocols.
At a Glance: Homogeneous vs. Heterogeneous Sulfonic Acid Catalysts
| Feature | This compound (Homogeneous) | Heterogeneous Sulfonic Acid Catalysts |
| Catalyst State | Soluble in the reaction medium | Insoluble solid |
| Activity | Generally high activity due to excellent contact with reactants | Activity can be high, but may be limited by mass transfer |
| Separation | Requires extraction or distillation, can be challenging | Easily separated by filtration |
| Reusability | Typically not reusable | Often reusable for multiple cycles |
| Corrosivity | Can be corrosive to equipment | Generally less corrosive |
| Waste Generation | Can lead to acidic aqueous waste streams | Minimal waste generation |
Performance of Heterogeneous Sulfonic Acid Catalysts in Esterification
A variety of solid supports have been functionalized with sulfonic acid groups to create robust and efficient heterogeneous catalysts. The following tables summarize the performance of several prominent examples in the esterification of fatty acids, a key reaction in biodiesel production and oleochemical industries.
Sulfonic Acid Functionalized Mesoporous Silica (SBA-15)
| Carboxylic Acid | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Lauric Acid | Ethanol | - | - | - | High | [1] |
| Acetic Acid | Methanol | - | - | - | High | [1] |
Sulfonic Acid Functionalized Metal-Organic Frameworks (MOFs)
UiO-66 Supported Catalysts
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Palmitic Acid | Methanol | PTSA/UiO-66 | 8:1 | 100 | - | 97.1 | [2] |
| Palmitic Acid | Methanol | MSA/UiO-66 | - | 100 | - | 97.0 | [2] |
| Oleic Acid | Methanol | PTSA/UiO-66 | - | - | - | 95.8 | [2] |
| Palmitic Acid | n-Butanol | MSA/UiO-66 | - | - | - | >95 | [2] |
MIL-101 Supported Catalysts
| Carboxylic Acid | Alcohol | Catalyst | Reusability | Reference |
| Monocarboxylic acids | Monohydric alcohols | S-MIL-101 | Reusable for 5 cycles without loss of activity | [3] |
Sulfonated Polymer Resins
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Oleic Acid | 1,3-Propanediol | Sulfonic Resin | 120 | 180 | ~70-80 | [4] |
| Oleic Acid | Glycerol | Sulfonic Resin | 120 | 180 | ~50-60 | [4] |
This compound: A Homogeneous Catalyst Perspective
This compound is a strong organic acid that is soluble in many organic reaction media, positioning it as a classic homogeneous acid catalyst. While specific, direct comparative experimental data for its use in simple esterification reactions is scarce in readily available literature, its performance can be inferred from the behavior of similar homogeneous sulfonic acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid.
Expected Performance Characteristics:
-
High Activity: Due to its solubility, this compound can achieve excellent contact with reactants in the liquid phase, leading to high reaction rates.
-
Mild Reaction Conditions: It is expected to effectively catalyze esterification at moderate temperatures.
-
Challenges in Separation and Reusability: As a homogeneous catalyst, its removal from the reaction mixture typically requires aqueous workup and extraction, which can generate significant waste. This also makes the catalyst difficult to recover and reuse, increasing operational costs.
-
Corrosion: Like other strong acids, it can be corrosive to metallic reactors and equipment.
Experimental Protocols
General Experimental Protocol for Heterogeneous Catalyzed Esterification
This protocol is a generalized procedure based on the esterification of fatty acids.
-
Reactant and Catalyst Charging: A mixture of the carboxylic acid (e.g., palmitic acid), an excess of the alcohol (e.g., methanol, with a molar ratio of 8:1 to the acid), and the heterogeneous sulfonic acid catalyst (e.g., PTSA/UiO-66) are added to a reaction vessel.[2]
-
Reaction: The mixture is heated to the desired temperature (e.g., 100°C) and stirred for a specified duration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Catalyst Separation: After the reaction is complete, the solid catalyst is separated from the reaction mixture by simple filtration or centrifugation.
-
Product Isolation: The excess alcohol is removed from the filtrate, typically by rotary evaporation. The resulting crude ester can be further purified if necessary.
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reaction cycles.[2][3]
General Experimental Protocol for Homogeneous Catalyzed Esterification
This protocol is a standard procedure for Fischer esterification using a soluble acid catalyst.
-
Reactant and Catalyst Charging: The carboxylic acid and a significant excess of the alcohol are combined in a round-bottom flask. A catalytic amount of the homogeneous sulfonic acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added.
-
Reaction: The mixture is heated to reflux with stirring. The reaction is typically monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: The reaction mixture is cooled and then partitioned between an organic solvent and water. The organic layer is washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a brine wash.
-
Product Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification: The crude ester can be purified by distillation or column chromatography.
Reaction Mechanism and Experimental Workflow
Sulfonic Acid Catalyzed Esterification Pathway
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution. The sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps and the elimination of water yield the final ester product and regenerate the acid catalyst.
Caption: General mechanism of sulfonic acid-catalyzed esterification.
Typical Experimental Workflow: Heterogeneous vs. Homogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst significantly impacts the experimental workflow, particularly in the post-reaction stages of catalyst separation and product purification.
Caption: Comparison of experimental workflows for heterogeneous and homogeneous catalysis.
Conclusion
The selection of a sulfonic acid catalyst for esterification hinges on the specific requirements of the synthesis.
-
Heterogeneous sulfonic acid catalysts offer significant advantages in terms of ease of separation, reusability, reduced corrosivity, and minimized waste generation. These characteristics make them highly attractive for industrial applications and green chemistry initiatives. The performance of these catalysts can be tuned by modifying the support material and the density of sulfonic acid groups.
-
This compound , as a representative homogeneous sulfonic acid catalyst, is expected to exhibit high catalytic activity. However, the challenges associated with its separation from the product and its lack of reusability are significant drawbacks, particularly for large-scale production.
For researchers and professionals in drug development, where reactions are often performed on a smaller scale and high purity is critical, the ease of purification offered by heterogeneous catalysts can be a decisive factor. For bulk chemical production, the economic and environmental benefits of catalyst recycling strongly favor the use of heterogeneous systems. Future research may focus on developing even more active and stable heterogeneous catalysts that can match the reaction rates of their homogeneous counterparts while retaining their inherent process advantages.
References
A Comparative Guide to LC-MS Analysis for the Validation of Products from 2-Sulfobenzoic Acid Hydrate Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the meticulous validation of reaction products is paramount to ensuring the integrity and success of their work. When employing 2-Sulfobenzoic acid hydrate as an organocatalyst, Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as a uniquely powerful tool for confirming the synthesis of target molecules. This guide provides an objective comparison of LC-MS with other analytical techniques, supported by detailed experimental protocols and data, to underscore its advantages in speed, sensitivity, and selectivity for this application.
The Role of this compound in Catalysis
2-Sulfobenzoic acid and its derivatives are effective and reusable organocatalysts in various organic syntheses.[1][2] Their utility spans multiple reaction types, making them a valuable component in the synthetic chemist's toolkit. The validation of products from these reactions is a critical step to confirm reaction success, determine purity, and identify any potential by-products.
LC-MS: A Superior Method for Product Validation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3][4] This hyphenated technique is exceptionally well-suited for the analysis of small organic molecules synthesized through catalysis.[3][5] Its high sensitivity and specificity allow for the detection and quantification of compounds at very low concentrations.[4]
The key advantages of using LC-MS for validating products from this compound catalyzed reactions include:
-
High Selectivity: Co-eluting peaks that may be indistinguishable by other detectors can often be resolved by their different mass-to-charge ratios (m/z).[6]
-
Molecular Weight Confirmation: MS provides the molecular weight of the eluted compounds, offering a direct confirmation of the product's identity.[6]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps in identifying unknown impurities or by-products.[7]
-
High Sensitivity: Triple-quadrupole LC-MS/MS systems, often using Multiple Reaction Monitoring (MRM), offer exceptional sensitivity for quantitative analysis, capable of detecting trace-level impurities.[5][7]
Comparison of Analytical Techniques for Reaction Monitoring
While LC-MS is a premier analytical tool, other techniques are also employed for monitoring reactions and validating products. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the desired speed.[8] The following table provides a comparison of common analytical techniques.
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio. | Highly quantitative with appropriate standards. | Moderate to Fast | Excellent (Molecular weight and fragmentation data). | Possible |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Requires calibration curves and response factors for each analyte.[8] | Slower (minutes per sample).[8] | Limited (retention time).[8] | Possible |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio.[8] | Can be quantitative.[8] | Fast | Excellent (especially with library matching).[7] | Possible |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Highly quantitative, often with an internal standard. | Slower (requires sample preparation and longer acquisition times). | Excellent (provides detailed structural information). | Possible with specialized probes. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Primarily qualitative, can be quantitative with calibration. | Very Fast | Limited (functional group identification).[8] | Possible |
Experimental Protocols for LC-MS Analysis
A well-defined experimental protocol is crucial for obtaining reliable and reproducible LC-MS data. The following is a general methodology for the validation of products from a this compound catalyzed reaction.
Sample Preparation
Proper sample preparation is essential to protect the analytical column and ensure accurate quantification.
-
Aliquot Collection: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Quenching: Immediately quench the reaction to halt any further transformation. This can be achieved by adding a suitable quenching agent or by rapid dilution and cooling.
-
Dilution: Dilute the quenched aliquot with a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol) to a concentration within the linear range of the instrument.
-
Internal Standard: Add a known concentration of an appropriate internal standard if precise quantification is required.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Instrumentation and Conditions
The specific parameters will vary depending on the analyte and the instrument, but a typical setup is outlined below.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous phase and increasing the organic phase over time.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
MS Method: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method on a triple quadrupole instrument due to its high sensitivity and selectivity.[5][7] For qualitative analysis and structural elucidation, a full scan or product ion scan is used.
Quantitative Data Presentation
The data obtained from LC-MS analysis can be summarized in a table to provide a clear overview of the reaction progress and product purity.
| Analyte | Retention Time (min) | Observed [M+H]⁺ (m/z) | Calculated Mass (Da) | Peak Area (%) |
| Starting Material A | 2.5 | 151.08 | 150.07 | 5.2 |
| Starting Material B | 3.1 | 123.06 | 122.05 | 4.8 |
| Product | 5.8 | 255.15 | 254.14 | 88.5 |
| By-product 1 | 4.2 | 271.12 | 270.11 | 1.5 |
This table represents hypothetical data for illustrative purposes.
Visualizing Workflows and Relationships
Diagrams created using Graphviz can effectively illustrate complex workflows and logical connections in the analytical process.
Caption: Workflow for LC-MS validation of reaction products.
Caption: Logical flow for confirming product identity via LC-MS.
Conclusion
For the validation of products synthesized using this compound as a catalyst, LC-MS stands out as a superior analytical technique. Its combination of high-throughput separation with sensitive and specific mass detection provides an unparalleled level of confidence in the identity and purity of the target compounds.[3] While other methods have their place in the analytical laboratory, the rich information provided by LC-MS makes it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries, facilitating process optimization and ensuring the quality and safety of newly synthesized molecules.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ijrar.com [ijrar.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
Confirming the Purity of Synthesized 2-Sulfobenzoic Acid Hydrate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of synthesized 2-Sulfobenzoic acid hydrate, offering detailed experimental protocols and data for accurate analysis.
This compound, a key intermediate in various chemical syntheses, requires rigorous purity assessment to avoid the interference of unreacted starting materials or byproducts in subsequent reactions. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in identifying and quantifying the target compound and potential impurities.
Spectroscopic Workflow for Purity Confirmation
The following workflow outlines the logical sequence of spectroscopic analyses to confirm the purity of synthesized this compound.
Caption: Workflow for spectroscopic purity confirmation of this compound.
Data Presentation: A Comparative Analysis
Effective purity determination relies on comparing the spectral data of the synthesized compound with that of a known standard and potential impurities. The following tables summarize the expected spectral data for this compound and two common potential impurities: benzoic acid (a possible precursor or side-product) and 2-methylbenzenesulfonic acid (a potential starting material).
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.50 - 7.80 | Multiplet | 4H | Aromatic protons |
| 8.00 - 8.20 | Broad Singlet | 2H | -COOH and -SO₃H protons | |
| 3.40 | Singlet | 2H | H₂O | |
| Benzoic Acid | 7.50 - 7.65 | Multiplet | 3H | H-3, H-4, H-5 |
| 7.95 - 8.05 | Multiplet | 2H | H-2, H-6 | |
| 13.0 | Broad Singlet | 1H | -COOH | |
| 2-Methylbenzenesulfonic acid | 2.60 | Singlet | 3H | -CH₃ |
| 7.15 - 7.80 | Multiplet | 4H | Aromatic protons | |
| 11.5 | Broad Singlet | 1H | -SO₃H |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 125.0 - 135.0 | Aromatic carbons |
| 140.0 - 145.0 | Aromatic carbons (ipso) | |
| ~168.0 | -COOH | |
| Benzoic Acid | 128.5, 129.4, 130.3, 133.9 | Aromatic carbons |
| 172.6 | -COOH | |
| 2-Methylbenzenesulfonic acid | 21.0 | -CH₃ |
| 126.0 - 140.0 | Aromatic carbons |
Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | S=O Stretch | C-O Stretch | Aromatic C-H Stretch |
| This compound | 3400-3600 (broad, H₂O), 2500-3300 (broad, -COOH) | ~1700 | ~1170, ~1030 | ~1300 | ~3100 |
| Benzoic Acid | 2500-3300 (broad) | ~1680-1710 | - | ~1320-1210 | ~3080-3030 |
| 2-Methylbenzenesulfonic acid | 2800-3200 (broad) | - | ~1180, ~1040 | - | ~3050 |
Table 4: Mass Spectrometry Data (ESI-)
| Compound | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 201.0 (anhydrous) | 183 (loss of H₂O), 157 (loss of CO₂), 139 (loss of SO₂) |
| Benzoic Acid | 121.0 | 77 ([C₆H₅]⁺) |
| 2-Methylbenzenesulfonic acid | 171.0 | 91 ([C₇H₇]⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (~0.1 mg/mL) in a suitable solvent such as a mixture of water and acetonitrile or methanol.
-
Instrument Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum. Identify the deprotonated molecular ion [M-H]⁻ and characteristic fragment ions. Compare the observed mass-to-charge ratios with the calculated values for the target compound and potential impurities.
By systematically applying these spectroscopic methods and comparing the acquired data with the provided reference tables, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific endeavors.
A comparative study of different sulfonic acid catalysts for a specific organic transformation
A Comparative Guide to Sulfonic Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)
For researchers, scientists, and drug development professionals engaged in biomass conversion and the synthesis of platform chemicals, the selection of an efficient catalyst is paramount. This guide provides a comparative analysis of various sulfonic acid catalysts for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate in the production of biofuels and biochemicals. The performance of sulfamic acid, sulfuric acid, and methanesulfonic acid is evaluated, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonic Acid Catalysts
The catalytic efficiency of different sulfonic acids in the dehydration of fructose to HMF can vary based on the reaction medium. Below is a summary of HMF yields obtained using sulfamic acid (NH₂SO₃H), sulfuric acid (H₂SO₄), and methanesulfonic acid (CH₃SO₃H) in two different biphasic solvent systems.[1]
| Catalyst | Solvent System | HMF Yield (%) |
| Sulfamic Acid (NH₂SO₃H) | H₂O–dioxane | 76.2 |
| Sulfamic Acid (NH₂SO₃H) | H₂O–acetonitrile | 76.9 |
| Sulfuric Acid (H₂SO₄) | H₂O–dioxane | 76.6 |
| Sulfuric Acid (H₂SO₄) | H₂O–acetonitrile | 78.4 |
| Methanesulfonic Acid (CH₃SO₃H) | H₂O–dioxane | 77.5 |
| Methanesulfonic Acid (CH₃SO₃H) | H₂O–acetonitrile | 79.3 |
Experimental Protocols
The following is a representative experimental protocol for the dehydration of fructose to HMF using a sulfonic acid catalyst in a biphasic system, based on literature procedures.[1][2]
Materials:
-
Fructose
-
Sulfonic acid catalyst (e.g., sulfamic acid, sulfuric acid, or methanesulfonic acid)
-
Dioxane or Acetonitrile (organic phase)
-
Deionized water (aqueous phase)
-
Reaction vessel (e.g., a sealed pressure tube or a flask with a condenser)
-
Heating and stirring apparatus (e.g., a magnetic stirrer with a heating mantle)
Procedure:
-
Reaction Setup: Prepare a biphasic solvent system by mixing the organic solvent (dioxane or acetonitrile) and water in a specific ratio.
-
Add fructose and the sulfonic acid catalyst to the aqueous phase in the reaction vessel.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 383 K or 110°C) with continuous stirring.[2]
-
Maintain the reaction for a specified duration.
-
Product Extraction and Analysis: After the reaction is complete, cool the mixture to room temperature. The HMF product will preferentially partition into the organic phase.[1]
-
Separate the organic phase from the aqueous phase.
-
Analyze the concentration of HMF in the organic phase using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield.
Visualizing the Catalytic Process
General Mechanism of Fructose Dehydration
The dehydration of fructose to HMF is a Brønsted acid-catalyzed process involving the elimination of three water molecules.[1][2] The sulfonic acid catalyst provides the necessary protons to facilitate this transformation.
Caption: General reaction pathway for the sulfonic acid-catalyzed dehydration of fructose to HMF.
Experimental Workflow for Catalyst Comparison
The systematic comparison of different sulfonic acid catalysts involves a standardized experimental procedure to ensure that the observed differences in performance are attributable to the catalyst itself.
Caption: Workflow for the comparative study of sulfonic acid catalysts in fructose dehydration.
References
Validating Reaction Completion: A Comparative Guide to TLC Visualization of 2-Sulfobenzoic Acid Hydrate
For researchers and professionals in drug development and chemical synthesis, accurately determining the completion of a reaction is paramount. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for this purpose. This guide provides a comparative overview of two common chemical staining methods for the visualization of 2-Sulfobenzoic acid hydrate on TLC plates, a compound featuring both sulfonic and carboxylic acid moieties. By comparing a general oxidizing stain, Potassium Permanganate (KMnO₄), with a pH-indicating stain, Bromocresol Green, this guide offers insights into selecting the appropriate visualization method for monitoring reactions involving acidic compounds.
Hypothetical Reaction: Esterification of 2-Sulfobenzoic Acid
To illustrate the use of TLC in monitoring a reaction, let us consider the esterification of the carboxylic acid group of 2-Sulfobenzoic acid with an alcohol (e.g., ethanol) to form the corresponding ethyl ester. The progress of this reaction can be monitored by observing the disappearance of the starting material, 2-Sulfobenzoic acid, and the appearance of the product, ethyl 2-sulfobenzoate, on a TLC plate.
Experimental Protocols
A standardized protocol for monitoring reaction completion by TLC is crucial for obtaining reliable and reproducible results.
General Protocol for Monitoring Reaction by TLC
-
Sample Preparation: At various time points (e.g., 0, 1, 2, and 4 hours), a small aliquot of the reaction mixture is withdrawn.
-
TLC Plate Spotting: Three spots are applied to the baseline of a silica gel TLC plate:
-
S: Starting material (this compound) solution as a reference.
-
R: Reaction mixture aliquot.
-
C: Co-spot, where the reaction mixture is spotted on top of the starting material spot. The cospot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values of the starting material and product are similar.[1]
-
-
Development: The TLC plate is placed in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent moves up the plate by capillary action, separating the components of the spotted mixtures based on their polarity.
-
Visualization: After the solvent front has reached a sufficient height, the plate is removed from the chamber, the solvent front is marked, and the plate is dried. The separated spots are then visualized using a suitable staining agent.
Comparison of Visualization Techniques
The choice of staining agent is critical for the clear visualization of the compounds of interest. Below is a comparison of Potassium Permanganate and Bromocresol Green for visualizing this compound.
| Feature | Potassium Permanganate (KMnO₄) Stain | Bromocresol Green Stain |
| Principle | Oxidization of organic compounds. Compounds that can be oxidized by permanganate appear as yellow to brown spots on a purple background. | pH indicator. Acidic compounds protonate the indicator, resulting in yellow spots on a blue or green background.[2] |
| Selectivity | General stain for oxidizable functional groups (e.g., alcohols, alkenes, aldehydes).[3] | Specific for acidic compounds with a pKa of approximately 5 or lower.[4] |
| Appearance of 2-Sulfobenzoic acid spot | A yellow-brown spot on a purple background. | A distinct yellow spot on a blue background.[2] |
| Sensitivity | Generally high for oxidizable compounds. | High for acidic compounds. |
| Ease of Use | Simple dipping or spraying procedure. Gentle heating may be required for some compounds. | Simple dipping or spraying procedure. No heating is required.[2] |
| Stability of Stained Plate | The background color may fade over time. | The spots are generally stable. |
Detailed Staining Protocols
Potassium Permanganate (KMnO₄) Stain
Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. To this solution, add 1.25 mL of a 10% aqueous sodium hydroxide (NaOH) solution and stir until all components are fully dissolved.[5] The resulting solution will have a deep purple color.
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Using tweezers, briefly dip the plate into the KMnO₄ staining solution.
-
Remove the plate and allow the excess stain to drip off.
-
Spots of oxidizable compounds will appear as yellow to brown spots against a purple background. Gentle heating can sometimes enhance visualization.
Bromocresol Green Stain
Preparation: Dissolve 40 mg of bromocresol green in 100 mL of absolute ethanol. Add a 0.1 M solution of sodium hydroxide (NaOH) dropwise until the solution just turns from yellow to a blue-green color.[2][6]
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
The stain can be applied by either spraying or dipping.
-
Spraying: In a fume hood, spray the staining solution evenly onto the plate.
-
Dipping: Briefly immerse the plate in the staining solution.[2]
-
-
Allow the plate to air dry. Acidic compounds will appear as yellow spots on a blue background. No heating is necessary.[2]
Visualizing Experimental and Logical Workflows
References
A Comparative Guide to the Quantitative Analysis of 2-Sulfobenzoic Acid Hydrate
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Sulfobenzoic acid hydrate in various sample matrices is critical for quality control, stability studies, and formulation development. This guide provides a comprehensive comparison of three common analytical techniques: potentiometric titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry. The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
Comparison of Analytical Methods
| Analytical Method | Principle | Selectivity | Sensitivity (LOD/LOQ) | Throughput | Cost per Sample |
| Potentiometric Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant, with the endpoint determined by monitoring the potential change. | Low to Moderate | ~50 µg/mL / ~150 µg/mL | Low | Low |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase, with detection typically by UV absorbance. | High | ~0.1 µg/mL / ~0.3 µg/mL | High | High |
| UV-Vis Spectrophotometry | Measurement of the absorbance of ultraviolet-visible light by the analyte at a specific wavelength. | Low | ~1 µg/mL / ~3 µg/mL | High | Low |
Quantitative Data Summary
This table provides a more detailed comparison of the expected quantitative performance of each analytical technique.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
| Linearity (R²) | N/A (single point determination) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~50 µg/mL | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~150 µg/mL | ~0.3 µg/mL | ~3 µg/mL |
| Analysis Time per Sample | 10-15 minutes | 5-10 minutes | < 5 minutes |
| Sample Preparation Complexity | Low | Moderate | Low to Moderate |
| Specificity | Low (titrates all acidic components) | High (separates analyte from impurities) | Low (potential interference from other UV-absorbing compounds) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols can be adapted and must be validated for specific sample matrices and laboratory conditions.
Potentiometric Titration
This method is suitable for the assay of this compound in bulk material or simple formulations where it is the primary acidic component.
Instrumentation:
-
Automatic potentiometric titrator
-
pH electrode
-
Burette (10 mL or 20 mL)
-
Magnetic stirrer
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (HPLC grade or equivalent)
-
Ethanol (optional, to aid dissolution)
Procedure:
-
Sample Preparation: Accurately weigh approximately 300-400 mg of the this compound sample into a 150 mL beaker.
-
Dissolution: Add 50 mL of high-purity water (and a small amount of ethanol if needed to aid dissolution) and stir with a magnetic stirrer until the sample is completely dissolved.
-
Titration Setup: Immerse the pH electrode and the burette tip into the sample solution. Ensure the stirrer does not touch the electrode.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Record the volume of titrant added and the corresponding pH values. The titration should be performed slowly, especially near the equivalence point.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (pH vs. volume of NaOH). This can be determined automatically by the titrator software or by calculating the first or second derivative of the titration curve.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
F = Molar mass of this compound (220.20 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the quantification of this compound in complex mixtures, such as pharmaceutical formulations or stability samples, due to its high selectivity.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
High-purity water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. A common starting gradient could be 95:5 (Aqueous:Acetonitrile) ramping to 50:50 over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 274 nm (based on the UV spectrum of benzoic acid derivatives)
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (or a suitable solvent) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount in the sample by constructing a calibration curve of peak area versus concentration for the standard solutions.
UV-Vis Spectrophotometry
This is a rapid and simple method suitable for the quantification of this compound in samples with a simple and known matrix, where interfering substances that absorb at the same wavelength are absent.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents:
-
High-purity water (HPLC grade or equivalent) or 0.1 M Hydrochloric Acid (HCl) as the solvent.
-
This compound reference standard
Procedure:
-
Wavelength Selection (λmax): Prepare a dilute solution of the this compound reference standard in the chosen solvent. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, expect λmax around 230 nm and 274 nm.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 20 µg/mL.
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the solvent to obtain a concentration within the calibration range. Dilution may be necessary.
-
Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and decision-making processes for the quantitative analysis of this compound.
Caption: General experimental workflows for the three analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for the quantitative analysis of this compound is a critical decision that impacts the reliability and efficiency of results.
-
Potentiometric titration is a cost-effective and straightforward method for assaying the bulk substance but lacks specificity in the presence of other acidic components.
-
HPLC offers the highest selectivity and sensitivity, making it the method of choice for complex sample matrices and for stability-indicating assays where degradation products may be present.
-
UV-Vis spectrophotometry provides a rapid and high-throughput option for simple formulations, provided that there are no interfering UV-absorbing species.
For all methods, proper validation according to regulatory guidelines (e.g., ICH) is essential to ensure the reliability of the analytical data generated. This includes demonstrating specificity, linearity, accuracy, precision, and establishing appropriate limits of detection and quantitation for the specific application.
Benchmarking Brønsted Acid Catalysts: A Comparative Analysis of 2-Sulfobenzoic Acid Hydrate, p-Toluenesulfonic Acid, Sulfuric Acid, and Amberlyst-15 in Esterification Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal acid catalyst is paramount for efficient chemical synthesis. This guide provides a comparative overview of the catalytic efficiency of 2-Sulfobenzoic acid hydrate against commonly used Brønsted acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid, and the solid acid resin, Amberlyst-15. This analysis is based on available experimental data for the esterification of fatty acids, a crucial reaction in various industrial applications, including biodiesel production and the synthesis of pharmaceutical intermediates.
While extensive data is available for p-TSA, sulfuric acid, and Amberlyst-15, direct comparative studies benchmarking the performance of this compound under identical conditions are limited in the current body of scientific literature. This guide, therefore, presents a collation of existing data to offer a broad perspective on their relative catalytic activities, with the caveat that direct, side-by-side experimental validation for this compound is not yet available.
Comparative Performance in Fatty Acid Esterification
The efficiency of a Brønsted acid catalyst in esterification is typically evaluated based on key metrics such as reaction yield, reaction time, and catalyst loading. The following table summarizes the performance of p-TSA, sulfuric acid, and Amberlyst-15 in the esterification of oleic acid with methanol, a common model reaction.
| Catalyst | Catalyst Loading (wt%) | Methanol/Oleic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) |
| p-Toluenesulfonic acid (p-TSA) | 5 | 5:1 | 80 | 1 | 94.3 |
| Sulfuric acid | 10-20 (v/v) | - | 65 | 2 | ~67.6 (FAME content) |
| Amberlyst-15 | 10 | 25:1 | 60 | 1 | 28.6 |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In-Depth Experimental Protocols
To facilitate reproducible research and aid in the selection of an appropriate catalytic system, detailed experimental protocols for the esterification of oleic acid using the benchmarked catalysts are provided below.
Protocol 1: Esterification of Oleic Acid using p-Toluenesulfonic Acid (p-TSA)
Materials:
-
Oleic acid
-
Methanol
-
p-Toluenesulfonic acid (p-TSA)
-
Solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol in a 1:5 molar ratio.
-
Add p-Toluenesulfonic acid (5 wt% relative to oleic acid) to the mixture.
-
Heat the reaction mixture to 80°C and maintain vigorous stirring for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl oleate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Esterification of Oleic Acid using Amberlyst-15
Materials:
-
Oleic acid
-
Methanol
-
Amberlyst-15 resin
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.
-
In a batch reactor, combine oleic acid and methanol in a 1:25 molar ratio.
-
Add the activated Amberlyst-15 (10 wt% relative to oleic acid) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 1 hour.
-
After the reaction, separate the Amberlyst-15 catalyst from the reaction mixture by filtration.
-
The catalyst can be washed with methanol, dried, and reused for subsequent reactions.
-
Isolate the methyl oleate from the filtrate by evaporating the excess methanol using a rotary evaporator.
Visualizing the Catalytic Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for Brønsted acid-catalyzed esterification.
Characterization of Impurities in Commercial 2-Sulfobenzoic Acid Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reliable and reproducible research, particularly in the pharmaceutical industry. 2-Sulfobenzoic acid hydrate, a key intermediate in the synthesis of various compounds, is commercially available from multiple suppliers. However, the presence of impurities, even in trace amounts, can significantly impact reaction outcomes, product yield, and the safety profile of final drug products. This guide provides a comparative analysis of potential impurities in commercial grades of this compound, supported by detailed experimental protocols for their characterization.
Comparison of Commercial Grades: An Illustrative Analysis
Obtaining direct comparative data on impurity profiles from different manufacturers is often challenging. Therefore, this section presents a hypothetical comparison based on common impurities that may arise from the synthesis and degradation of this compound. We will consider three hypothetical commercial grades: Standard Grade (98% Purity) , High-Purity Grade (99.5% Purity) , and a Premium Grade (>99.9% Purity) .
The primary synthesis route for 2-Sulfobenzoic acid involves the sulfonation of toluene followed by oxidation. Potential impurities can include unreacted starting materials, isomers, by-products, and degradation products.
Table 1: Hypothetical Impurity Profile of Commercial this compound Grades
| Impurity | Potential Source | Standard Grade (98%) | High-Purity Grade (99.5%) | Premium Grade (>99.9%) |
| Purity (by HPLC) | - | ~98.5% | ~99.7% | >99.95% |
| Water Content (Karl Fischer) | Hydrated form | < 1.0% | < 0.5% | < 0.1% |
| 4-Sulfobenzoic acid | Isomeric by-product | < 0.8% | < 0.1% | < 0.01% |
| Benzoic Acid | Incomplete sulfonation | < 0.3% | < 0.05% | Not Detected |
| 2-Sulfobenzoic acid anhydride | Dehydration by-product | < 0.2% | < 0.05% | Not Detected |
| Residual Toluene | Starting material | < 0.1% | < 0.01% | < 0.001% |
| Heavy Metals (as Pb) | Process catalyst/equipment | < 10 ppm | < 5 ppm | < 1 ppm |
Analytical Workflow for Impurity Characterization
A systematic approach is crucial for the comprehensive characterization of impurities. The following workflow outlines the key steps from sample reception to final impurity identification and quantification.
Caption: Workflow for the characterization of impurities in this compound.
Experimental Protocols
Detailed and validated analytical methods are essential for accurate impurity profiling. Below are protocols for the key techniques employed in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Quantification
This method is suitable for the separation and quantification of 2-Sulfobenzoic acid and its non-volatile organic impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-18 min: 60% B
-
18-20 min: 60% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The percentage of each impurity is calculated based on the area normalization method, assuming a similar response factor to the main peak. For known impurities, quantification should be performed against a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is used to identify and quantify residual volatile organic compounds, such as toluene.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile organics (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR provides valuable structural information and can be used to confirm the identity of the main component and potentially identify major impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
-
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation: The aromatic protons of 2-Sulfobenzoic acid will appear in the region of 7.5-8.1 ppm. The acidic protons of the carboxylic and sulfonic acid groups will appear as broad singlets, often at a lower field. Impurities may present their own characteristic signals. For instance, the methyl protons of residual toluene would appear around 2.3 ppm.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and consistency of research and manufacturing processes. While commercial grades offer high nominal purity, the presence of subtle impurities can have significant consequences. The implementation of a robust analytical workflow, utilizing techniques such as HPLC, GC-MS, and NMR, allows for the comprehensive identification and quantification of these impurities. For critical applications, particularly in drug development, sourcing premium grade material and conducting thorough in-house quality control is strongly recommended to mitigate risks associated with impurities. Researchers should be aware of the potential for isomeric impurities and residual starting materials, and tailor their analytical methods accordingly.
Performance Evaluation of 2-Sulfobenzoic Acid Hydrate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Sulfobenzoic acid hydrate in various solvent systems, addressing key parameters such as solubility, stability, and catalytic activity. Due to a scarcity of specific quantitative data for this compound in publicly available literature, this guide combines qualitative information, comparative data with the widely used alternative p-Toluenesulfonic acid (p-TsOH), and detailed experimental protocols to empower researchers in their applications.
Executive Summary
This compound is a strong organic acid with applications in organic synthesis, including as a catalyst and an intermediate for dyes and pharmaceuticals.[1][2] Its performance is intrinsically linked to the solvent system in which it is employed. This guide elucidates its general solubility characteristics and provides a framework for its evaluation, alongside a direct comparison with the well-characterized and commonly utilized alternative, p-Toluenesulfonic acid.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | This compound | p-Toluenesulfonic Acid (monohydrate) |
| Molecular Formula | C₇H₆O₅S·xH₂O | C₇H₈O₃S·H₂O |
| Molecular Weight | 220.2 g/mol (anhydrous basis)[3][4] | 190.22 g/mol |
| Appearance | White crystalline solid | White crystalline solid[5] |
| Melting Point | 78-80 °C[3] | 103-106 °C |
| Boiling Point | 568.6 °C at 760 mmHg (anhydrous)[3] | 140 °C at 20 mmHg |
| Acidity (pKa) | Strong acid | Strong acid (~ -2.8) |
Data Presentation: Solubility Profile
The choice of solvent is critical for reaction kinetics, purification, and formulation. While precise quantitative solubility data for this compound is not extensively documented, its general solubility profile indicates its affinity for polar solvents.
| Solvent | This compound | p-Toluenesulfonic Acid |
| Water | Soluble[1][6] | Soluble[1][5] |
| Methanol | Soluble (inferred from alcohol solubility)[6] | Soluble |
| Ethanol | Soluble[6] | Soluble[7][8] |
| Acetone | Soluble (inferred from polar organic solvent solubility)[1] | Soluble |
| Diethyl Ether | Insoluble[6] | Soluble[7][8] |
| Benzene | Insoluble (inferred) | Slightly soluble (hot)[7][8] |
| Toluene | Insoluble | Insoluble |
Performance Comparison: Catalytic Activity
Aromatic sulfonic acids are widely used as strong acid catalysts in organic synthesis. The following table provides a comparative overview of this compound and p-Toluenesulfonic acid in this context.
| Feature | This compound | p-Toluenesulfonic Acid |
| Catalytic Applications | Esterification, etherification, redox reactions (general)[2] | Esterification, acetalization, hydration, dehydration |
| Advantages | Potentially different steric hindrance compared to p-TsOH, which may influence selectivity. | Well-characterized, widely available, and extensively documented catalytic activity.[1] |
| Disadvantages | Lack of extensive kinetic data for specific reactions. | Can be corrosive. |
| Solubility in Organic Media | Generally good in polar solvents, but limited quantitative data. | Good solubility in many organic solvents, facilitating homogeneous catalysis.[1] |
Experimental Protocols
To facilitate the direct evaluation of this compound in specific applications, the following detailed experimental protocols are provided.
Protocol for Determining Solubility
This protocol outlines a standard method for quantitatively determining the solubility of this compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol, acetone)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the solution to stand at the controlled temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol for Stability Indicating HPLC Method
This protocol describes a general procedure for developing a stability-indicating HPLC method to assess the degradation of this compound in a solvent system.
Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products.
Materials:
-
This compound
-
Solvent system of interest
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
HPLC column (e.g., C18)
-
Mobile phase components (e.g., acetonitrile, water, buffer)
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in the solvent and add a solution of HCl (e.g., 0.1 M). Heat the mixture (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in the solvent and add a solution of NaOH (e.g., 0.1 M). Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Dissolve this compound in the solvent and add a solution of H₂O₂ (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Dissolve this compound in the solvent and heat the solution (e.g., at 60 °C) for a defined period.
-
Photostability: Expose a solution of this compound to UV light.
-
-
Method Development:
-
Analyze the stressed samples using an HPLC-PDA system.
-
Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with a suitable buffer), column type, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A schematic of the experimental steps for determining the solubility of a compound.
Signaling Pathway for Acid-Catalyzed Esterification
Caption: Generalized mechanism for esterification catalyzed by a Brønsted acid.
Safety, Handling, and Disposal
2-Sulfobenzoic acid and its hydrate are corrosive and can cause severe skin and eye irritation. Always handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For disposal, sulfonic acids should be treated as hazardous waste. Neutralize with a suitable base (e.g., sodium bicarbonate) under controlled conditions and dispose of in accordance with local, state, and federal regulations.[9][10][11] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
Conclusion
While specific quantitative performance data for this compound remains limited in readily accessible literature, this guide provides a comprehensive framework for its evaluation. By utilizing the provided experimental protocols, researchers can generate the necessary data for their specific solvent systems and applications. The comparison with p-Toluenesulfonic acid offers a valuable benchmark for assessing its potential as a catalyst and reagent in organic synthesis. As with any chemical, adherence to strict safety protocols during handling and disposal is paramount.
References
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. capitalresin.com [capitalresin.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H8O6S | CID 24820382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Sulfobenzoic acid | 632-25-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]
- 9. alphachem.ca [alphachem.ca]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
Safety Operating Guide
Proper Disposal of 2-Sulfobenzoic Acid Hydrate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Sulfobenzoic acid hydrate is a critical aspect of laboratory safety and environmental responsibility. As a corrosive organic acid, improper handling can lead to severe skin burns, eye damage, and environmental contamination.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's spill response protocol. Small spills can be managed by sweeping up the solid material and placing it into a suitable, labeled container for disposal.[1][3] All materials used for spill cleanup must also be treated as hazardous waste.[5][6]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this chemical down the drain without proper treatment and neutralization.[7][8][9]
-
Waste Identification and Collection:
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of its corrosive hazard.[5][8]
-
Ensure the label also includes the contact information of the responsible personnel and the date when the first waste was added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][11]
-
Ensure the container is kept closed except when adding waste.[7]
-
Segregate the acidic waste from incompatible materials, particularly bases and oxidizing agents, using secondary containment.[5][6][12]
-
-
Disposal Request:
Waste Minimization and Neutralization
Minimizing waste generation is a key aspect of laboratory safety and environmental compliance. Consider the following strategies:
-
Order only the necessary quantities of chemicals.[11]
-
Keep a detailed inventory to avoid purchasing duplicates.[11]
-
Where feasible and safe, consider neutralization of small quantities of aqueous waste solutions containing 2-Sulfobenzoic acid.
Quantitative Data for Disposal and Storage
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [6][8][11] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [11] |
| Target pH for Neutralized Waste | 6.0 - 8.0 (or as per local regulations) | [4] |
| Dilution Ratio for Neutralization | 1 part acid to 10 parts cold water | [4] |
| Post-Neutralization Flush | Minimum 20 parts water | [4] |
Experimental Protocol: Neutralization of Dilute this compound Waste
This protocol is intended for small quantities of dilute aqueous solutions of 2-Sulfobenzoic acid. Pure or concentrated forms should be disposed of directly as hazardous waste without treatment.
Materials:
-
Dilute 2-Sulfobenzoic acid waste solution
-
Large beaker or container (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
Weak base (e.g., sodium bicarbonate or 5-10% sodium carbonate solution)
-
pH paper or calibrated pH meter
-
Cold water
Procedure:
-
Dilution: In a chemical fume hood, place the large beaker containing cold water on a stir plate. Slowly and carefully add the acidic waste solution to the water while stirring. Always add acid to water, never the other way around , to dissipate any heat generated. A 1:10 acid-to-water ratio is recommended.[4]
-
Neutralization: While continuously stirring the diluted solution, slowly add small amounts of the weak base (sodium bicarbonate or sodium carbonate solution).[4] Be aware that this may generate gas (carbon dioxide), so add the base slowly to control the reaction and prevent foaming.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.[4]
-
Endpoint: Continue adding the weak base incrementally until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[4]
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water), in accordance with local regulations.[4] If the original acid contained heavy metals or other hazardous materials, the neutralized solution must be collected as hazardous waste.
Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. danthelabsafetyman.com [danthelabsafetyman.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistical Information for Handling 2-Sulfobenzoic Acid Hydrate
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Sulfobenzoic acid hydrate. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled, causing burns to the gastrointestinal and respiratory tracts.[4] The substance is hygroscopic and may be sensitive to air and moisture.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 1) | Corrosion | Danger | H314 - Causes severe skin burns and eye damage[1][3] |
| Serious Eye Damage (Category 1) | Corrosion | Danger | H314 - Causes severe skin burns and eye damage[1][3] |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302 - Harmful if swallowed[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must be worn at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6][7] Always check gloves for integrity before use and remove them with care to avoid skin contamination.[1] |
| Body | Chemical-Resistant Laboratory Coat or Apron | A long-sleeved, impermeable lab coat is required.[4][5] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory | NIOSH/MSHA Approved Respirator | Use is required when dust may be generated or if working outside of a fume hood.[4] Ensure proper fit and use the appropriate cartridge for organic acids/dusts. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]
1. Preparation and Pre-Handling:
- Designated Area: Cordon off the work area within the fume hood.
- Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
- PPE: Don all required PPE as specified in the table above.
- Review SDS: Always review the Safety Data Sheet (SDS) before beginning work.[7]
2. Handling the Chemical (Solid):
- Minimize Dust: Handle the container carefully to avoid generating dust.[4]
- Weighing: If weighing is necessary, perform it within the fume hood. Use a draft shield if available to prevent dispersal of the solid.
- Transfer: Use a spatula or scoop for transferring the solid. Avoid scooping directly from a large container to a small one to minimize the risk of spills.
3. Preparing Solutions:
- Acid to Water: When diluting, always add the acid (this compound) slowly to the water, never the other way around, to control any exothermic reaction.[5]
- Containment: Perform all dilutions and solution preparations in a suitable container (e.g., beaker, flask) placed within a secondary containment tray.
4. Post-Handling and Decontamination:
- Seal Container: Tightly close the this compound container and store it in a designated cool, dry, corrosives area.[1][4]
- Clean Workspace: Decontaminate the work surface in the fume hood with an appropriate cleaning agent.
- Clean Equipment: Thoroughly clean all non-disposable equipment used.
- Doff PPE: Remove PPE in the correct order to prevent cross-contamination, starting with gloves. Wash hands thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
Immediate response is crucial in the event of exposure.
| Type of Exposure | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4][9] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Spill and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate: Alert others in the area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover with a neutral absorbent material like sodium carbonate, sand, or vermiculite.[8]
-
Collect: Carefully sweep or vacuum the contained material into a suitable, labeled disposal container.[1][4] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste.
Waste Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions in a designated, labeled hazardous waste container for corrosive solids or acidic waste.
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and spill cleanup materials must be placed in a sealed, labeled hazardous waste container.
-
Regulations: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[3] Do not release into the environment.[9]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 123333-68-6 Name: this compound [xixisys.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 6. leelinework.com [leelinework.com]
- 7. flinnsci.com [flinnsci.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. 2-Sulfobenzoic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
